Beta-Amyloid (11-40)
Description
Contextualization within Amyloid Peptide Research
Amyloid-beta peptides are central to the study of Alzheimer's disease, as they are the primary component of the amyloid plaques found in the brains of individuals with the condition. rpeptide.comwikipedia.org These peptides are derived from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase. wikipedia.orgbiorxiv.orgfrontiersin.org The resulting Aβ peptides can vary in length, typically from 36 to 43 amino acids. wikipedia.orgaginganddisease.org The two most studied isoforms are Aβ(1-40) and Aβ(1-42). nih.govfujirebio.com
However, the landscape of Aβ peptides is far more complex. A variety of N-terminally truncated forms, which are shortened at the amino-terminal end, are also present in significant amounts in the brains of AD patients. nih.govresearchgate.netexonpublications.com These truncated species, including Aβ(11-40), are not merely byproducts but are now considered to have distinct physicochemical properties and potential roles in the disease process. nih.govresearchgate.net Research has shown that N-terminally truncated forms can have a higher propensity for aggregation and increased stability, which may contribute to their neurotoxic potential. nih.govresearchgate.netexonpublications.com
Significance of Beta-Amyloid (11-40) in Amyloid Cascade Hypothesis
The amyloid cascade hypothesis has been a dominant theory in Alzheimer's research for decades. cambridge.orgmdpi.com It posits that the accumulation and deposition of Aβ peptides in the brain is the primary event that initiates a cascade of pathological changes, including the formation of neurofibrillary tangles, synaptic dysfunction, and ultimately, neuronal death and dementia. cambridge.orgfrontiersin.orgfrontiersin.org Initially, the hypothesis focused on the aggregation of full-length Aβ peptides into insoluble plaques. mdpi.com
The discovery and investigation of N-terminally truncated Aβ peptides like Aβ(11-40) add a layer of complexity to this hypothesis. The presence of these variants suggests that the amyloid cascade may be initiated or propagated by a heterogeneous mixture of Aβ species. Some researchers propose that certain truncated forms, due to their altered aggregation properties, might even act as "seeds" that accelerate the aggregation of other Aβ molecules. novusbio.com The generation of Aβ(11-40) can result from the cleavage of APP by the β-secretase enzyme (BACE). eurogentec.com The significant presence of Aβ(11-40) in insoluble amyloid pools from post-mortem AD brains suggests its potential importance in the pathogenesis of the disease. eurogentec.com
Prevalence and Importance of N-terminally Truncated Aβ Species, including Beta-Amyloid (11-40)
N-terminally truncated Aβ species are highly prevalent in the brains of individuals with Alzheimer's disease. researchgate.net In fact, studies have shown that these truncated forms can constitute a significant portion of the total Aβ proteoforms identified in AD brain extracts. researchgate.net For instance, N-terminal truncations were found to make up 73% of the identified Aβ species in one analysis. researchgate.net Among these, variants starting at position 4 (Aβ4-x) and those with a pyroglutamylated N-terminus (pE3-x) are particularly abundant. biorxiv.orgnih.gov
While perhaps not as abundant as some other truncated forms, Aβ(11-40) and its counterpart Aβ(11-42) are found in the cerebrospinal fluid and constitute a notable fraction of the plaque load. nih.gov The importance of these truncated peptides lies in their unique biophysical properties. The removal of the first 10 amino acids alters the peptide's charge and structure, which can influence its aggregation kinetics and neurotoxicity. nih.govacs.org For example, Aβ(11-40/42) has been shown to form fibers more rapidly than Aβ(1-40) and exhibits a significantly higher affinity for copper ions, which are often found in amyloid plaques. nih.gov This high affinity for copper could play a role in the oxidative stress observed in AD. Furthermore, pyroglutamylated forms of Aβ(11-40/42) are known to have a greater tendency to aggregate under physiological conditions and are implicated as potential seeding species for larger Aβ oligomers. novusbio.com The presence and specific characteristics of Aβ(11-40) and other N-terminally truncated species underscore the need to consider the full spectrum of Aβ peptides to fully understand the mechanisms of Alzheimer's disease.
Properties
Molecular Weight |
3151.7 |
|---|---|
sequence |
EVHHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Biosynthesis and Processing of Beta Amyloid 11 40
Proteolytic Cleavage Pathways Yielding Beta-Amyloid (11-40)
The formation of Beta-Amyloid (11-40) is contingent upon a series of precise proteolytic events orchestrated by two key enzymes: beta-secretase 1 (BACE1) and the gamma-secretase complex. peptides.deeurogentec.com These enzymes cleave the amyloid precursor protein (APP) at specific sites to release various amyloid-beta fragments, including the 11-40 variant.
Role of Beta-Secretase 1 (BACE1) in N-terminal Cleavage
Beta-secretase 1 (BACE1) is the primary enzyme responsible for the initial cleavage of APP that can lead to the formation of Beta-Amyloid (11-40). wikipedia.org BACE1 exhibits cleavage activity at two main sites on the APP sequence: the β-site (at Asp1 of the Aβ domain) and the β'-site (at Glu11 of the Aβ domain). researchgate.netnih.govnih.gov
Under normal physiological conditions, BACE1 predominantly cleaves APP at the major Glu11 site (β'-site). researchgate.netnih.gov This cleavage event generates a soluble secreted ectodomain of APP (sAPPβ) and a membrane-bound C-terminal fragment known as C89. nih.govnih.gov The C89 fragment is the direct precursor to Beta-Amyloid (11-40). nih.gov Cleavage at the minor Asp1 site (β-site) produces the C99 fragment, which is the precursor to the full-length Aβ(1-40/42) peptides. researchgate.netnih.govnih.gov The abundance of Aβ(11-40/42) produced by BACE1 suggests its potential importance in Alzheimer's disease pathogenesis. peptides.deeurogentec.com
| BACE1 Cleavage Site | Position on Aβ Domain | Resulting C-terminal Fragment | Subsequent Aβ Product |
|---|---|---|---|
| β'-site (Major) | Glu11 | C89 | Aβ(11-40) |
| β-site (Minor) | Asp1 | C99 | Aβ(1-40/42) |
Gamma-Secretase Activity and C-terminal Truncation
Following the initial cleavage by BACE1 to generate the C89 fragment, the gamma-secretase complex performs the subsequent intramembrane cleavage. nih.gov Gamma-secretase is a multi-protein complex that can cleave its substrates at several positions within the transmembrane domain. wikipedia.org The cleavage of the C89 fragment by gamma-secretase results in the release of the Beta-Amyloid (11-40) peptide and the APP intracellular domain (AICD). nih.gov The precise mechanism that determines the cleavage at position 40 is complex and can be influenced by various factors, including the lipid environment and the specific composition of the gamma-secretase complex. It has been suggested that different protease activities may be responsible for the generation of Aβ peptides ending at residue 40 versus those ending at 42. pnas.org
Precursor Protein Dynamics in Beta-Amyloid (11-40) Generation (Amyloid Precursor Protein, APP)
The amyloid precursor protein (APP) is a type I transmembrane glycoprotein with a large extracellular domain and a shorter cytoplasmic tail. aginganddisease.orgfrontiersin.orgmdpi.com It is ubiquitously expressed, with high levels found in neurons. frontiersin.org The processing of APP is a critical determinant of Aβ production. APP is synthesized in the endoplasmic reticulum and transported through the Golgi apparatus to the plasma membrane. nih.gov The generation of Aβ peptides, including Aβ(11-40), occurs within the amyloidogenic pathway, which involves the sequential cleavage by BACE1 and gamma-secretase. frontiersin.org This pathway is initiated when APP is internalized from the cell surface into endosomal compartments, which provide the acidic environment optimal for BACE1 activity. aginganddisease.org
Enzymes and Cellular Compartments Involved in Beta-Amyloid (11-40) Production
The production of Beta-Amyloid (11-40) is a spatially organized process occurring in specific cellular compartments. BACE1 is synthesized in the endoplasmic reticulum and is then transported to the Golgi apparatus, endosomes, and the cell surface. frontiersin.org The acidic environment of endosomes is particularly favorable for BACE1's cleavage of APP to generate the C89 fragment. nih.gov The gamma-secretase complex is also found in various cellular membranes, including the endoplasmic reticulum, Golgi, and endosomes, as well as the plasma membrane. cell-stress.com The subsequent cleavage of C89 by gamma-secretase to release Aβ(11-40) is thought to occur predominantly in these late secretory and endocytic pathways. nih.gov
| Enzyme/Complex | Primary Cellular Locations for Aβ(11-40) Production | Function in Aβ(11-40) Biosynthesis |
|---|---|---|
| Beta-Secretase 1 (BACE1) | Endosomes, Trans-Golgi Network | Cleaves APP at the β'-site (Glu11) to generate the C89 fragment |
| Gamma-Secretase Complex | Endosomes, Trans-Golgi Network, Plasma Membrane | Cleaves the C89 fragment to release Aβ(11-40) |
Formation of Pyroglutamate-Modified Beta-Amyloid (11-40) (pE11-Aβ(11-40))
A significant post-translational modification of Beta-Amyloid (11-40) is the formation of a pyroglutamate (B8496135) residue at its N-terminus. acs.orgnih.govexonpublications.comresearchgate.net This modified form, termed pE11-Aβ(11-40), is created when the N-terminal glutamate (B1630785) residue (E11) undergoes cyclization. acs.orgnih.govexonpublications.comresearchgate.net This modification has been observed in the brains of individuals with Alzheimer's disease and is thought to play a role in the aggregation and neurotoxicity of amyloid-beta peptides. acs.orgacs.orgnih.gov Unmodified Aβ(11–40) and pE11–Aβ(11–40) peptides have been detected in the vasculature. exonpublications.comnih.gov
Glutaminyl Cyclase Involvement in Pyroglutamate Formation
The conversion of the N-terminal glutamate of Aβ(11-40) into a pyroglutamate is catalyzed by the enzyme glutaminyl cyclase (QC). acs.orgnih.govresearchgate.net QC is an enzyme that facilitates the cyclization of N-terminal glutamine and, under certain conditions, glutamate residues into pyroglutamate. researchgate.net This enzymatic action renders the resulting peptide more hydrophobic and resistant to degradation. acs.org The presence of QC in the brain and its role in modifying amyloid-beta peptides highlight it as a key enzyme in the pathogenesis of Alzheimer's disease. nih.govnih.gov
Structural Dynamics and Aggregation States of Beta Amyloid 11 40
Monomeric Conformations of Beta-Amyloid (11-40)
The monomeric form of Beta-Amyloid (Aβ) peptides, including the (11-40) variant, is intrinsically disordered, lacking a stable three-dimensional structure and instead existing as an ensemble of rapidly interconverting conformations. mdpi.comnih.gov
A critical feature of Aβ monomers is their conformational plasticity, particularly the transition from a transient α-helical state to a β-sheet structure, which is a key event preceding aggregation. nih.govpnas.org Molecular dynamics simulations of Aβ(1-40) have shown that this transition can occur through intermediate states with mixed helix/β-sheet content. pnas.org This transition is believed to be a critical step in the formation of toxic oligomers. pnas.orgwhiterose.ac.uk The hydrophobic C-terminal region is considered pivotal in initiating this structural transformation from an α-helical to a β-sheet conformation, a process that underpins the aggregation cascade. nih.gov For Aβ(11-40), the absence of the first 10 residues may alter the dynamics of this transition compared to the full-length peptide.
Oligomerization Pathways of Beta-Amyloid (11-40) Species
The aggregation of Aβ monomers into larger assemblies is a complex process that proceeds through various intermediate oligomeric states. mdpi.comwhiterose.ac.ukbeilstein-journals.org These soluble oligomers are widely considered to be the most neurotoxic species in Alzheimer's disease. whiterose.ac.ukpnas.org
Aβ monomers can self-associate to form small, soluble oligomers, which can range from dimers and trimers to larger assemblies. nih.govpnas.org These oligomers can then continue to grow, forming larger, still-soluble structures often referred to as protofibrils. nih.govnih.govnovusbio.com The formation of these species represents a critical phase in the aggregation pathway, preceding the formation of mature, insoluble fibrils. whiterose.ac.uk Studies on pyroglutamated Aβ(11-40), or pE11-Aβ(11–40), show that it fibrillates in a monophasic manner, indicating a transition from oligomeric species to the fibrillar state. acs.org The process of oligomerization is thought to be initiated by a hydrophobic collapse, and different Aβ isoforms can exhibit distinct oligomerization pathways. mdpi.compnas.org
Oligomeric assemblies of Aβ are typically small, globular aggregates that are metastable and transient in nature. beilstein-journals.org They often exhibit a significant β-sheet content, which can differ in organization from the β-sheets found in mature fibrils. wikipedia.orgnih.gov For instance, oligomers may feature antiparallel β-sheets, whereas fibrils are characterized by parallel β-sheets. nih.gov Solid-state NMR studies on oligomers of pyroglutamated Aβ(11-40) have revealed that the major secondary structure elements, specifically two β-strands, are already present in the oligomeric state, showing high similarity to the mature fibrils. rsc.org These intermediate structures can exist in various forms, including spherical oligomers and curvilinear protofibrils. nih.govmdpi.com
Fibrillization Kinetics and Morphology of Beta-Amyloid (11-40)
The final step in the Aβ aggregation cascade is the formation of insoluble amyloid fibrils, which are the primary component of amyloid plaques. nih.govwhiterose.ac.uk The kinetics of this process and the morphology of the resulting fibrils can vary significantly between different Aβ isoforms.
The fibrillization process typically follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase. nih.govacs.org Studies have shown that Aβ(11-40) forms fibrils significantly faster than the full-length Aβ(1-40). nih.gov This accelerated aggregation is due to a faster nucleation and elongation rate. nih.gov The presence of N-terminally truncated Aβ(11-40) can also accelerate the fiber formation of the full-length Aβ(1-40) through co-assembly. nih.gov
| Parameter | Aβ(11-40) | Aβ(1-40) | Reference |
| Nucleation Time | 27 ± 0.3 h | 65 ± 1 h | nih.gov |
| Elongation Rate | 0.44 ± 0.02 h⁻¹ | 0.23 ± 0.04 h⁻¹ | nih.gov |
| Fibril Morphology | Bundles of short amyloid rods | Longer fibrils | nih.gov |
| Table 1: Comparative Fibrillization Kinetics and Morphology of Aβ(11-40) and Aβ(1-40) under specific in vitro conditions (10 μM Aβ, pH 7.4, mild agitation). |
| Aggregation Stage | Structural Characteristics of Aβ(11-40) Species | Reference |
| Monomer | Intrinsically disordered, transient α-helical and β-sheet conformations. | mdpi.comnih.gov |
| Oligomer | Small, globular, metastable aggregates with significant β-sheet content. Two β-strands are already formed. | beilstein-journals.orgrsc.org |
| Protofibril | Elongated, soluble intermediates on the pathway to fibril formation. | nih.govnovusbio.com |
| Fibril | Insoluble, short, rod-shaped fibrils arranged in bundles with a cross-β structure. | nih.govnih.gov |
| Table 2: Structural Characteristics of Beta-Amyloid (11-40) at Different Aggregation States. |
Nucleation and Elongation Mechanisms of Beta-Amyloid (11-40)
The formation of amyloid fibrils is a complex process that begins with primary nucleation, where soluble protein monomers misfold and associate to form an unstable nucleus. bmbreports.orgrsc.org This initial step, often characterized by a lag phase, is followed by an elongation phase, where the nucleus acts as a template, rapidly incorporating other monomers to grow into larger protofibrils and mature fibrils. bmbreports.orgrsc.orgpnas.org Further acceleration of aggregation can occur through secondary processes, such as the fragmentation of existing fibrils to create more elongating ends or secondary nucleation, where new nuclei form on the surface of existing fibrils. bmbreports.orgrsc.org
Polymorphism and Fibril Strains in Beta-Amyloid (11-40) Aggregates
Amyloid fibrils are known to exhibit structural polymorphism, meaning they can form multiple, distinct fibril structures (strains) from the same precursor peptide. mdpi.compnas.orgportlandpress.com These structural variations can be influenced by environmental factors during growth and may correlate with different pathological outcomes. mdpi.compnas.org
Aβ(11-40) aggregates display a unique morphology compared to full-length Aβ isoforms. Electron microscopy has revealed that Aβ(11-40) tends to form bundles of very short amyloid rods, a distinct structure from the longer, more typical fibrils of Aβ(1-40). nih.gov
Recent detailed structural investigations using solid-state NMR spectroscopy on pyroglutamated Aβ(11-40) (pE11-Aβ(11-40)) fibrils have provided deeper insights into their molecular architecture. These studies identified a previously undescribed intermolecular contact between residues Glycine-25 and Isoleucine-31. acs.orgnih.gov This finding is significant as it supports an extended structure for the Aβ peptides within the fibril, rather than the hairpin-like conformation often described for Aβ(1-40) fibrils. acs.orgnih.gov The presence of membranes can also modulate the molecular packing and quaternary interface of Aβ fibrils, contributing to structural polymorphism. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Morphology | Forms bundles of very short amyloid rods. | nih.gov |
| Monomer Conformation | Evidence suggests an extended structure within the fibril. | acs.orgnih.gov |
| Key Intermolecular Contact | A unique contact between Glycine-25 and Isoleucine-31 has been identified in pE11-Aβ(11-40) fibrils. | acs.orgnih.gov |
Comparison of Aggregation Kinetics with Other Aβ Isoforms
The aggregation kinetics of Aβ(11-40) show notable differences when compared to other isoforms, particularly the full-length Aβ(1-40) and Aβ(1-42). Aβ(11-40) aggregates significantly faster than Aβ(1-40) under similar conditions. nih.gov
The cross-seeding interactions between Aβ(11-40) and Aβ(1-40) are complex. While both can seed each other's aggregation, their efficiencies differ. figshare.comacs.org Seeds derived from Aβ(1-40) aggregates show a stronger effect in accelerating the aggregation of both Aβ(1-40) and Aβ(1-40) monomers. figshare.comacs.org Conversely, seeds composed of Aβ(11-40) appear to induce different aggregation pathways. figshare.comacs.org Notably, when Aβ(11-40) seeds are used to trigger Aβ(1-40) aggregation, the resulting aggregates exhibit higher cytotoxicity. figshare.comacs.org Furthermore, heterogeneous aggregation involving both Aβ(11-40) and Aβ(1-40) can result in aggregates that are more harmful than homogenous Aβ(1-40) oligomers. mdpi.com
| Kinetic Parameter | Aβ(11-40) | Aβ(1-40) | Interaction Effect | Reference |
|---|---|---|---|---|
| Homologous Aggregation Rate | Forms fibers twice as fast as Aβ(1-40). | Slower aggregation kinetics compared to Aβ(11-40) and Aβ(1-42). | N/A | nih.govresearchgate.net |
| Cross-Seeding with Aβ(1-40) | Can seed Aβ(1-40) aggregation, leading to more cytotoxic aggregates. | Seeds are more effective at accelerating aggregation of both isoforms. | Aβ(11-40) presence accelerates Aβ(1-40) fibril formation. | figshare.comacs.orgwhiterose.ac.uk |
| Aggregate Toxicity | Homologous aggregation decreases its neurotoxicity. | Considered a neurotoxic species. | Heterogeneous aggregates of Aβ(11-40) and Aβ(1-40) are more harmful. | acs.orgmdpi.com |
Interaction with Other Molecular and Cellular Components Influencing Aggregation
Role of Metal Ions (e.g., Cu²⁺) in Beta-Amyloid (11-40) Aggregation
Metal ions are potent modulators of Aβ aggregation, and their dyshomeostasis is implicated in Alzheimer's disease. researchgate.net The interaction of Copper (Cu²⁺) with Aβ(11-40) is markedly different from its interaction with full-length Aβ. Aβ(11-40) exhibits an exceptionally high affinity for Cu²⁺, with a dissociation constant in the femtomolar (fM) range. nih.gov This binding is approximately three orders of magnitude tighter than that of Aβ(1-40) and over an order of magnitude tighter than that of serum albumin, the primary transporter of Cu²⁺ in the blood. nih.gov This strong affinity is attributed to the specific N-terminal sequence of the truncated peptide, which begins at glutamic acid-11 and includes histidine residues at positions 13 and 14 that can participate in metal coordination. nih.govresearchgate.net
The influence of Cu²⁺ on Aβ(11-40) assembly is concentration-dependent and complex. The addition of substoichiometric amounts of Cu²⁺ drastically perturbs the aggregation process. nih.gov Instead of the typical short, bundled rods, the interaction with Cu²⁺ stabilizes the formation of much longer fibers. nih.gov Other studies have reported that the addition of 0.4 equivalents of Cu²⁺ to Aβ(11-40) results in a delay of fibrillation, which may reflect the same perturbation of the aggregation pathway. researchgate.net This contrasts with the effect of Cu²⁺ on Aβ(1-40), where it can induce rapid formation of amorphous, non-fibrillar aggregates, particularly at higher concentrations. researchgate.netacs.org The tight binding of Cu²⁺ to Aβ(11-40) may explain the high concentrations of copper found within amyloid plaques in Alzheimer's disease. nih.gov
| Property | Aβ(11-40) | Aβ(1-40) | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | 34 ± 5 fM (femtomolar) | ~pM-nM (picomolar to nanomolar) | nih.govmdpi.com |
| Effect of Substoichiometric Cu²⁺ | Perturbs assembly, stabilizes longer fibers, can delay fibrillation. | Can accelerate amyloid formation at very low concentrations. | nih.govresearchgate.netacs.org |
| Effect of Stoichiometric/Super-stoichiometric Cu²⁺ | (Data not specified) | Induces rapid formation of non-fibrillar, amorphous aggregates. | researchgate.netacs.org |
Membrane Interactions and their Influence on Beta-Amyloid (11-40) Structure
Cellular membranes are considered critical players in the pathogenesis of Alzheimer's disease, acting as surfaces that can catalyze the aggregation of Aβ peptides and influence their conformation. mdpi.commdpi.comnih.gov The interaction of Aβ(11-40) with lipid membranes has been investigated using computational simulations, particularly focusing on trimeric forms of the peptide.
Molecular dynamics simulations show that an Aβ(11-40) trimer can readily insert into a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. rsc.org The primary driving force for this membrane binding is not electrostatic interaction but rather van der Waals forces between the peptide and the lipid molecules. rsc.org Upon insertion into the membrane, the Aβ(11-40) trimer undergoes significant conformational changes. An initial fibril-like structure largely disappears, and the peptide ensemble becomes dominated by a statistical coil structure, which accounts for nearly 60% of the conformation and is located near the lipid headgroups. rsc.org
The stability of the Aβ(11-40) trimer within the membrane is sensitive to specific amino acid residues. Mutations at key positions, such as F19W or A21G, have been shown to decrease the presence of a stabilizing salt bridge between Aspartic Acid-23 and Lysine-28. researchgate.net The F19W mutation, for instance, dramatically reduces the binding affinity of the Aβ(11-40) trimer to the DPPC membrane, leading to a less stable and more flexible trimeric structure. rsc.org These findings underscore that specific peptide-lipid interactions are crucial for the membrane-associated behavior of Aβ(11-40) and that mutations can significantly alter this process. researchgate.netrsc.org
Cellular and Molecular Mechanisms of Beta Amyloid 11 40 Pathogenicity
Synaptic Dysfunction Induced by Beta-Amyloid (11-40)
Synaptic dysfunction is an early and critical feature in the progression of Alzheimer's disease, and evidence suggests that various forms of beta-amyloid, including truncated species, contribute to this process. The accumulation of soluble and aggregated Aβ peptides in synaptic compartments can disrupt the delicate machinery of neurotransmission and synaptic structure.
Impact on Neurotransmitter Release and Synaptic Plasticity
While specific studies on the direct impact of Beta-Amyloid (11-40) on neurotransmitter release are limited, the broader family of Aβ peptides is known to modulate this process in a complex, concentration-dependent manner. At physiological concentrations, Aβ peptides can enhance neurotransmitter release and are involved in the regulation of synaptic activity. mdpi.com However, at the pathological concentrations found in Alzheimer's disease, Aβ oligomers can impair synaptic plasticity, including the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory. frontiersin.orgnih.gov
Alterations in Dendritic Spine Morphology and Function
Dendritic spines, the small protrusions on dendrites that receive most excitatory synaptic inputs, are highly susceptible to the toxic effects of Aβ. The loss of dendritic spines is a well-established pathological feature of Alzheimer's disease and correlates with cognitive decline. Soluble Aβ oligomers are known to induce rapid and significant alterations in dendritic spine morphology, leading to a reduction in spine density. mdpi.com Studies using various Aβ species have shown that their application to neurons can cause a decrease in spine density and changes in the shape of remaining spines. mdpi.com Although research focusing specifically on Beta-Amyloid (11-40) is not extensive, its presence in amyloid plaques, which are associated with localized spine loss, implicates it in this process.
Receptor Interactions and Signaling Pathway Perturbations
Beta-Amyloid (11-40) has been identified as a potent activator of Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor primarily expressed on immune cells, including microglia. researchgate.net This interaction occurs at nanomolar concentrations and can trigger intracellular signaling cascades. researchgate.net The activation of FPR1 by Aβ(11-40) on glial cells leads to a strong calcium flux, indicating a direct role in initiating inflammatory signaling pathways. researchgate.net
In addition to FPR1, various Aβ species are known to interact with a range of other cell surface receptors, which can lead to the perturbation of downstream signaling. These receptors include the Receptor for Advanced Glycation Endproducts (RAGE), NMDA receptors, and nicotinic acetylcholine (B1216132) receptors. mdpi.commdpi.com The interaction of Aβ with these receptors can lead to cellular stress, altered calcium homeostasis, and the activation of signaling pathways that contribute to synaptic dysfunction. frontiersin.org For instance, the binding of Aβ to RAGE can trigger multiple intracellular pathways that contribute to neuronal dysfunction. aginganddisease.org
Neuroinflammation and Glial Activation by Beta-Amyloid (11-40)
Neuroinflammation is a key component of Alzheimer's disease pathology, characterized by the activation of glial cells—microglia and astrocytes—in response to the accumulation of Aβ peptides.
Microglial Responses to Beta-Amyloid (11-40) Aggregates
Microglia, the resident immune cells of the central nervous system, play a dual role in Alzheimer's disease. They are involved in the clearance of Aβ aggregates but can also become chronically activated, leading to the release of pro-inflammatory cytokines and contributing to neurotoxicity. frontiersin.orgmdpi.com Beta-Amyloid (11-40) is a potent activator of microglia. mdpi.comresearchgate.net As mentioned, Aβ(11-40) interacts with FPR1 on microglia, which can mediate pro-inflammatory responses. researchgate.net This activation can lead to microglial migration and the production of inflammatory mediators, which can exacerbate neuronal damage. researchgate.net
Astrocyte Reactivity and Beta-Amyloid (11-40) Toxicity
Astrocytes are another critical glial cell type involved in the response to Aβ. In Alzheimer's disease, astrocytes become reactive, a state characterized by changes in morphology and function. frontiersin.org Reactive astrocytes are often found surrounding amyloid plaques. frontiersin.org While astrocytes can participate in the clearance of Aβ, their chronic activation can be detrimental. frontiersin.orgfrontiersin.org
Beta-Amyloid (11-40) has been shown to activate the human glial cell line U87, which has astrocytic characteristics, via the FPR1 receptor. mdpi.comresearchgate.net This suggests a direct role for Aβ(11-40) in inducing astrocyte reactivity. Aβ-induced astrocyte activation can lead to the release of inflammatory mediators and may disrupt their supportive functions for neurons, such as maintaining glutamate (B1630785) homeostasis and providing metabolic support. frontiersin.orgnih.gov The interaction between Aβ and astrocytes can contribute to a cycle of inflammation and neurotoxicity in the brain. frontiersin.org
Data Tables
Table 1: Effects of Beta-Amyloid (11-40) on Glial Cells
| Cell Type | Receptor Interaction | Observed Effect | Reference |
| Microglia | Formyl Peptide Receptor 1 (FPR1) | Activation, pro-inflammatory response. | researchgate.net |
| Astrocytes (U87 Glial Cell Line) | Formyl Peptide Receptor 1 (FPR1) | Activation, induction of calcium flux. | mdpi.comresearchgate.net |
Table 2: Receptor Interactions of Beta-Amyloid Peptides
| Peptide | Receptor | Cell Type | Consequence of Interaction | Reference |
| Beta-Amyloid (11-40) | Formyl Peptide Receptor 1 (FPR1) | Glial Cells | Activation, neuroinflammation. | mdpi.comresearchgate.net |
| Beta-Amyloid (general) | Receptor for Advanced Glycation Endproducts (RAGE) | Neurons, Glial Cells | Cellular stress, activation of pathogenic signaling pathways. | mdpi.comaginganddisease.org |
| Beta-Amyloid (general) | NMDA Receptor | Neurons | Synaptic depression, altered calcium homeostasis. | mdpi.com |
| Beta-Amyloid (general) | Nicotinic Acetylcholine Receptors | Neurons | Modulation of neurotransmitter release, synaptic plasticity. |
Cytokine and Chemokine Release Modulation
Beta-amyloid (Aβ) peptides, including variants like Aβ(11-40), are known to trigger neuroinflammatory responses by activating microglia, the resident immune cells of the central nervous system. oup.com This activation leads to the release of a variety of signaling molecules, including cytokines and chemokines, which can have both protective and detrimental effects on the surrounding brain tissue. amegroups.org
The interaction between Aβ and microglia can initiate a self-perpetuating cycle of inflammation. Activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). oup.comijbs.com These cytokines can, in turn, influence the production and processing of amyloid precursor protein (APP), from which Aβ peptides are derived, potentially leading to increased Aβ generation and creating a feed-forward loop of neuroinflammation and amyloidogenesis. amegroups.orgnih.gov
Chemokines, a class of cytokines that direct the movement of cells, are also significantly modulated by the presence of Aβ. For instance, Aβ can induce the production of CXCL10 by microglial cells and astrocytes. jci.org This chemokine and its receptor, CXCR3, have been implicated in the modulation of microglial function and their accumulation around amyloid plaques. jci.org Similarly, the chemokine CCL2 has been shown to attract astrocytes towards Aβ plaques. frontiersin.org The complex interplay of these cytokines and chemokines contributes to the chronic inflammatory state observed in Alzheimer's disease. mdpi.com
Table 1: Selected Cytokines and Chemokines Modulated by Beta-Amyloid
| Molecule | Producing Cell Types | Observed Effect | Reference |
| TNF-α | Microglia, Astrocytes | Pro-inflammatory, can influence APP metabolism | oup.comijbs.comjci.org |
| IL-1β | Microglia | Pro-inflammatory, can modulate Aβ levels | oup.comamegroups.orgnih.gov |
| IL-6 | Microglia | Pro-inflammatory | oup.comijbs.com |
| CXCL10 | Microglia, Astrocytes | Chemoattractant for immune cells | jci.org |
| CCL2 | Astrocytes | Chemoattractant for astrocytes | frontiersin.org |
Oxidative Stress and Mitochondrial Dysfunction Mediated by Beta-Amyloid (11-40)
Reactive Oxygen Species Generation
A significant aspect of Beta-Amyloid (11-40) pathogenicity is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). anr.fr While the full-length Aβ(1-42) is often considered the most efficient ROS generator, N-terminal truncated variants like Aβ(11-40) also contribute to this process. biorxiv.org The production of ROS, such as superoxide (B77818) radicals (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH), is linked to the interaction of Aβ with redox-active metal ions like copper (Cu) and iron (Fe), which are often found concentrated in amyloid plaques. anr.frmdpi.com This interaction can catalyze the formation of ROS, leading to widespread oxidative damage to cellular components, including lipids, proteins, and nucleic acids. anr.fr The mechanisms by which Aβ oligomers and fibrils generate ROS can differ in their location and timing, suggesting the involvement of distinct intracellular and extracellular pathways. nih.gov
Impairment of Mitochondrial Integrity and Bioenergetics
Mitochondria are primary targets of Aβ-induced oxidative stress and are central to the resulting cellular dysfunction. nih.govfrontiersin.org Aβ peptides can accumulate within mitochondria, where they directly interfere with the electron transport chain (ETC). nih.govfrontiersin.org This disruption leads to a decrease in the activity of crucial enzymes like cytochrome c oxidase, inhibiting ATP production and compromising cellular energy metabolism. nih.govfrontiersin.org
The consequences of Aβ on mitochondria extend to the organelle's structural integrity. Aβ can induce mitochondrial swelling and depolarization of the mitochondrial membrane potential. mdpi.com Furthermore, Aβ is associated with altered gene expression that promotes mitochondrial fission, leading to fragmented and dysfunctional mitochondria. aginganddisease.org This impairment of mitochondrial bioenergetics and integrity creates a vicious cycle, as damaged mitochondria become a major source of further ROS production, amplifying oxidative stress and contributing to neuronal injury. mdpi.com
Table 2: Effects of Beta-Amyloid on Mitochondrial Function
| Parameter | Effect of Beta-Amyloid | Consequence | Reference |
| ROS Production | Increased | Oxidative damage to cellular components | anr.frmdpi.com |
| Electron Transport Chain | Inhibited | Decreased ATP production | nih.govfrontiersin.org |
| Mitochondrial Membrane Potential | Decreased (Depolarization) | Impaired mitochondrial function | mdpi.com |
| Mitochondrial Dynamics | Increased Fission | Mitochondrial fragmentation | aginganddisease.org |
| ATP Synthesis | Decreased | Cellular energy deficit | nih.govmdpi.com |
Autophagy-Lysosomal Pathway Disruption by Beta-Amyloid (11-40)
The autophagy-lysosomal pathway is a critical cellular process for the degradation and recycling of damaged organelles and aggregated proteins, including Aβ. ijbs.com However, in the context of Alzheimer's disease, this pathway is often impaired. Evidence suggests that while autophagy is induced in the early stages of the disease, there is a subsequent impairment in the maturation of autophagic vacuoles (AVs) into functional lysosomes. nih.gov This leads to a massive accumulation of AVs within dystrophic neurites. nih.gov
These accumulated AVs become a major reservoir of intracellular Aβ. nih.gov They contain amyloid precursor protein (APP) and the enzymes necessary for its cleavage, including γ-secretase, making them sites of Aβ production. nih.gov The presence of Aβ itself can further disrupt the autophagy-lysosomal pathway by impairing lysosomal function, creating a detrimental feedback loop that exacerbates Aβ accumulation and neurodegeneration. xiahepublishing.comoatext.com This dysfunction prevents the efficient clearance of toxic protein aggregates and damaged mitochondria (a process known as mitophagy), contributing to cellular stress and eventual cell death. ijbs.comxiahepublishing.com
Endoplasmic Reticulum Stress and Unfolded Protein Response Activation (Conceptual)
The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. The accumulation of misfolded or unfolded proteins in the ER triggers a cellular stress response known as the unfolded protein response (UPR). plos.orgmdpi.com Aβ peptides, being prone to misfolding and aggregation, are potent inducers of ER stress. plos.orgacs.org
While the UPR is initially a protective mechanism aimed at restoring ER homeostasis by increasing protein folding capacity and promoting the degradation of misfolded proteins, chronic ER stress can lead to the activation of apoptotic pathways. plos.orgmdpi.com Studies have shown that Aβ treatment can trigger the UPR in neuronal cells, leading to the activation of both protective and apoptotic signaling cascades. plos.org For example, the PERK-eIF2α pathway, a component of the UPR, can initially play a neuroprotective role against Aβ-induced ER stress. plos.org However, prolonged activation can lead to cell death. plos.org It has been observed that Aβ42 induces a stronger ER stress response compared to Aβ40, which correlates with its higher toxicity. frontiersin.org This suggests that the level of ER stress induced by different Aβ isoforms, including Aβ(11-40), could be a key determinant of their pathogenic potential.
Ion Channel Formation and Calcium Homeostasis Disruption by Beta-Amyloid (11-40) Oligomers
A significant mechanism by which Aβ oligomers, including those of Aβ(11-40), exert their toxicity is through the disruption of calcium (Ca2+) homeostasis. utdallas.edumdpi.com A compelling hypothesis suggests that Aβ oligomers can form cation-permeable channels or pores in cellular membranes. utdallas.edusemanticscholar.org These Aβ channels are not highly selective and allow the passage of various cations, including Ca2+. mdpi.com
The formation of these pores leads to an unregulated influx of Ca2+ into the cytoplasm from the extracellular space and can also cause Ca2+ leakage from intracellular stores like the endoplasmic reticulum. utdallas.edumdpi.com This sustained increase in intracellular Ca2+ levels is a major stressor for neurons and can trigger a cascade of detrimental events, including the activation of apoptotic pathways, mitochondrial dysfunction, and further Aβ production. mdpi.comaginganddisease.orgmdpi.com Studies have demonstrated that Aβ(1-40) can increase cytosolic calcium levels and that this effect is dependent on extracellular calcium. utdallas.edufrontiersin.org The ability of Aβ oligomers to disrupt the delicate balance of intracellular calcium is considered a primary mechanism of their neurotoxicity. utdallas.edu
Clearance Mechanisms of Beta Amyloid 11 40
Enzymatic Degradation of Beta-Amyloid (11-40)
A variety of proteases, collectively known as Aβ-degrading enzymes (AβDPs), are responsible for the enzymatic breakdown of Aβ peptides. nih.goven-journal.org These enzymes are found in different cellular compartments and can act on various forms of Aβ, from monomers to fibrils. en-journal.orgoup.com
Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) are two of the most extensively studied proteases involved in Aβ degradation. nih.govnih.gov
Insulin-Degrading Enzyme (IDE): IDE is another major Aβ-degrading enzyme that can break down various small peptides, including insulin (B600854) and Aβ. en-journal.org It is capable of degrading both Aβ(1-40) and Aβ(1-42). oup.com Research indicates that IDE is involved in the clearance of Aβ within microglia and is secreted via exosomes. oup.com Given its ability to degrade the full-length Aβ, it is plausible that IDE also plays a role in the catabolism of Aβ(11-40).
| Enzyme | Primary Location | Known Aβ Substrates |
| Neprilysin (NEP) | Neuronal membranes, Vasculature | Monomeric Aβ(1-40), Aβ(1-42) en-journal.orgnih.govnih.gov |
| Insulin-Degrading Enzyme (IDE) | Cytosol, Peroxisomes, Mitochondria, Secreted by microglia | Monomeric Aβ(1-40), Aβ(1-42) en-journal.orgoup.comnih.gov |
Beyond NEP and IDE, a host of other proteases contribute to the breakdown of Aβ peptides. biomolther.org These include:
Matrix Metalloproteinases (MMPs): MMP-2 and MMP-9, secreted by astrocytes, are capable of degrading both monomeric and fibrillar forms of Aβ. mdpi.comfrontiersin.org Their expression is often enhanced around amyloid plaques. frontiersin.org
Endothelin-Converting Enzyme (ECE): ECE-1, a homolog of NEP, degrades Aβ primarily in acidic subcellular compartments. mdpi.com It has been shown to cleave Aβ at multiple sites. mdpi.com
Angiotensin-Converting Enzyme (ACE): ACE has been demonstrated to accelerate the degradation of Aβ(1-40) and Aβ(1-42), thereby preventing their aggregation. mdpi.com
Plasmin: This serine protease can degrade both aggregated and non-aggregated forms of Aβ. en-journal.org
Cathepsins: Lysosomal proteases like Cathepsin B and D are involved in the intracellular degradation of Aβ. nih.govoup.com
While these proteases have been primarily studied in the context of full-length Aβ, their broad substrate specificity suggests they are likely participants in the degradation of truncated forms like Aβ(11-40).
Receptor-Mediated Uptake and Transport of Beta-Amyloid (11-40)
In addition to enzymatic degradation, the clearance of Aβ from the brain is heavily dependent on its transport across the BBB into the peripheral circulation. nih.govjci.org This process is mediated by several key receptors and transporters.
LRP1 is a large endocytic receptor that plays a critical role in the efflux of Aβ from the brain. nih.gov
Function: LRP1, expressed on brain capillary endothelial cells and astrocytes, mediates the transport of Aβ out of the brain. biomolther.orgjneurosci.org It can bind to Aβ directly or indirectly through ligands like apolipoprotein E (ApoE) and α2-macroglobulin. jci.orgnih.gov
Specificity: Studies have shown that LRP1-mediated clearance is isoform-specific, with Aβ(1-40) being cleared more rapidly than Aβ(1-42). nih.govbiomolther.org This suggests that structural differences in the Aβ peptide influence its interaction with LRP1. While specific data on Aβ(11-40) is limited, the efficient clearance of the parent Aβ(1-40) peptide via LRP1 suggests a potential pathway for this N-terminally truncated fragment as well. nih.govbiomolther.org The binding of Aβ to LRP1 facilitates its endocytosis and subsequent transcytosis across the BBB. nih.gov
In contrast to LRP1, the Receptor for Advanced Glycation End Products (RAGE) is primarily involved in the influx of Aβ from the circulation into the brain. jci.orgahajournals.org
Function: RAGE is a multiligand receptor of the immunoglobulin superfamily that binds to soluble Aβ. ahajournals.org This interaction mediates the transport of Aβ across the BBB into the brain parenchyma. ahajournals.orgvaincrealzheimer.org
Signaling: RAGE activation by Aβ can also trigger cellular stress and inflammatory responses. pnas.orgjci.org Studies have demonstrated that RAGE contributes to the intraneuronal transport of Aβ, leading to mitochondrial dysfunction. pnas.org Molecular dynamics simulations have shown that various Aβ isoforms, including Aβ40, can form stable complexes with RAGE, indicating their potential for transport. mdpi.com
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an important efflux pump at the BBB. tandfonline.com
Function: P-gp actively transports a wide range of substrates out of the brain, including Aβ peptides. tandfonline.comubc.canih.gov In vitro and in vivo studies have provided evidence that P-gp is involved in the efflux of both Aβ(1-40) and Aβ(1-42). ubc.caresearchgate.netplos.org
Mechanism: It is proposed that Aβ is transported across the abluminal membrane of endothelial cells by LRP1 and then exported across the luminal membrane into the blood by P-gp. plos.org Pharmacological inhibition of P-gp leads to a decrease in the extracellular secretion of Aβ. ubc.canih.gov Molecular modeling has further supported the direct interaction and transport of Aβ peptides by P-gp. tandfonline.com
| Transporter/Receptor | Primary Function | Direction of Transport | Known Aβ Ligands |
| LRP1 | Efflux | Brain to Blood | Aβ(1-40), Aβ(1-42) nih.govbiomolther.orgjci.org |
| RAGE | Influx | Blood to Brain | Soluble Aβ(1-40), Aβ(1-42) jci.orgahajournals.orgmdpi.com |
| P-glycoprotein (P-gp) | Efflux | Brain to Blood | Aβ(1-40), Aβ(1-42) tandfonline.comubc.caplos.org |
Glymphatic System and Interstitial Fluid Drainage Contribution to Beta-Amyloid (11-40) Clearance
The brain utilizes a specialized network for waste removal known as the glymphatic system, which plays a significant role in the clearance of soluble proteins, including various species of beta-amyloid (Aβ). nih.gov This system facilitates the exchange between cerebrospinal fluid (CSF) and the brain's interstitial fluid (ISF), effectively washing away metabolic byproducts. nih.govnih.gov The process involves CSF entering the brain along the spaces surrounding arteries, mixing with the ISF, and then exiting along the perivascular spaces of veins. en-journal.org This bulk flow of fluid is crucial for maintaining the homeostasis of the brain's microenvironment. frontiersin.org
Research indicates that the glymphatic system is a major contributor to the clearance of Aβ from the brain parenchyma. nih.gov Studies using fluorescently tagged Aβ have demonstrated its rapid movement through the CSF and accumulation along blood vessels, highlighting the pathway of glymphatic clearance. mdpi.com The efficiency of this system is notably higher during sleep, where the clearance of harmful metabolites like Aβ can increase significantly compared to the waking state. aginganddisease.org
Impairment of the glymphatic system and ISF drainage is increasingly recognized as a factor in the accumulation of Aβ. aginganddisease.org In conditions like Alzheimer's disease, the deposition of Aβ in the brain's interstitial spaces can increase the tortuosity and volume of these spaces, further impeding fluid drainage and creating a cycle that accelerates abnormal Aβ deposition. aginganddisease.org Specifically, the deposition of Aβ, predominantly Aβ(1-40), in the walls of cortical and leptomeningeal arteries—a condition known as cerebral amyloid angiopathy (CAA)—is thought to be a consequence of impaired perivascular drainage. nih.govnih.gov Experimental models have shown that soluble tracers, including Aβ40, injected into the brain's ISF follow the same basement membrane pathways where Aβ deposition is observed in human CAA. nih.gov
The proper functioning of the glymphatic system is dependent on several factors, including the presence of the water channel aquaporin-4 (AQP4) on astrocyte end-feet, which facilitates water movement and fluid exchange. frontiersin.org Age-related changes, such as a decrease in AQP4 expression and reduced arterial pulsations, can lead to a significant reduction in glymphatic clearance, contributing to the age-associated increase in Aβ levels. nih.gov
| Factor | Contribution to Aβ (11-40) Clearance | Supporting Evidence |
| Glymphatic System | Facilitates bulk flow of interstitial fluid (ISF) to clear metabolic waste, including Aβ. nih.goven-journal.org | Fluorescent tracer studies show rapid movement of Aβ through this pathway. mdpi.com Clearance is significantly increased during sleep. aginganddisease.org |
| Interstitial Fluid (ISF) Drainage | Carries soluble Aβ, including Aβ(11-40), away from the brain parenchyma towards clearance pathways. nih.gov | Impaired drainage is linked to Aβ accumulation, particularly in cerebral amyloid angiopathy (CAA). aginganddisease.orgnih.gov |
| Aquaporin-4 (AQP4) | Water channel on astrocytes crucial for facilitating CSF-ISF exchange within the glymphatic system. frontiersin.org | Reduced AQP4 expression with age is associated with decreased glymphatic clearance of Aβ. nih.gov |
| Arterial Pulsations | Provides a motive force for the perivascular drainage of ISF and solutes like Aβ. nih.gov | Reduced pulsations in aging are hypothesized to decrease the efficiency of Aβ clearance. nih.gov |
Role of Glial Cells (Microglia and Astrocytes) in Beta-Amyloid (11-40) Clearance
Glial cells, the non-neuronal cells of the central nervous system, are central to maintaining brain homeostasis, and this includes the clearance of Aβ peptides. frontiersin.org Both microglia and astrocytes, the primary glial cell types involved, employ various mechanisms to internalize and degrade Aβ. en-journal.org
Microglia , the resident immune cells of the brain, are professional phagocytes that actively survey their environment. mdpi.comnih.gov They recognize and internalize different forms of Aβ. Soluble Aβ is taken up through processes like macropinocytosis, while fibrillar Aβ interacts with a variety of cell surface receptors, triggering phagocytosis. en-journal.orgresearchgate.net These receptors include scavenger receptors, Toll-like receptors (TLRs), and the triggering receptor expressed on myeloid cells 2 (TREM2). en-journal.orgfrontiersin.org Upon internalization, Aβ is targeted for degradation through proteolytic enzymes. nih.gov Microglia can also form a physical barrier around Aβ plaques, which may help to contain the spread of amyloid pathology. mdpi.com However, in pathological conditions, the chronic inflammatory environment can impair the phagocytic capacity of microglia, potentially contributing to Aβ accumulation. nih.gov
Astrocytes , the most abundant glial cells in the brain, also play a critical role in Aβ clearance. nih.govjneurosci.org They are involved in clearing Aβ from the brain parenchyma through several mechanisms, including enzymatic degradation and transport across the blood-brain barrier. nih.gov Astrocytes express a number of receptors that mediate the uptake of Aβ, such as the low-density lipoprotein receptor-related protein 1 (LRP1), scavenger receptor class B member 1 (SCARB1), and the receptor for advanced glycation end products (RAGE). mdpi.com LRP1, in particular, is a major receptor for Aβ uptake by astrocytes. mdpi.commdpi.com The efficiency of this clearance is often dependent on the presence of apolipoprotein E (ApoE). frontiersin.org Astrocytes also produce and secrete enzymes, such as neprilysin, insulin-degrading enzyme (IDE), and matrix metalloproteinases (MMPs), which can degrade Aβ extracellularly. frontiersin.org For instance, MMP-2 and MMP-9 secreted by astrocytes have been shown to degrade both monomeric and fibrillar forms of Aβ. frontiersin.org
| Glial Cell Type | Receptors Involved in Aβ Uptake | Degradation/Clearance Mechanisms |
| Microglia | Scavenger Receptors, Toll-like Receptors (TLRs), TREM2, CD14, LRPs en-journal.orgfrontiersin.orgresearchgate.net | Phagocytosis, Macropinocytosis, Proteolytic degradation (e.g., IDE) en-journal.orgnih.gov |
| Astrocytes | LRP1, SCARB1, RAGE mdpi.com | Endocytosis, Enzymatic degradation (e.g., Neprilysin, IDE, MMP-2, MMP-9) frontiersin.orgnih.gov |
Factors Modulating Beta Amyloid 11 40 Generation, Aggregation, and Toxicity
Genetic Factors Influencing Beta-Amyloid (11-40) Biology
Genetic mutations play a significant role in the production and clearance of beta-amyloid peptides, including the truncated Aβ(11-40) variant. These mutations primarily occur in the genes for Amyloid Precursor Protein (APP), Presenilin 1 (PSEN1), and Presenilin 2 (PSEN2), and influence the activity of secretase enzymes or the metabolism of Aβ peptides. nih.govmdpi.comwhiterose.ac.uk
Amyloid Precursor Protein (APP) Mutations and Truncated Aβ Production
The amyloid precursor protein (APP) is the parent molecule from which all beta-amyloid peptides are derived through proteolytic processing. exonpublications.com Mutations within the APP gene can significantly alter this process, leading to changes in the production of various Aβ species, including the N-terminally truncated Aβ(11-40).
BACE1, the β-secretase, cleaves APP at two main sites. The primary β-site cleavage occurs between Met671 and Asp672, initiating the canonical amyloidogenic pathway. embopress.org However, BACE1 can also cleave at an alternative β'-site, located between Tyr681 and Glu682 (which corresponds to Glu11 of the Aβ sequence). embopress.org This alternative cleavage generates a C-terminal fragment, C89, which is then processed by γ-secretase to produce truncated Aβ(11-40) and Aβ(11-42) peptides. embopress.orgnih.gov
Certain mutations within the APP gene can influence the preference for β- or β'-site cleavage. For instance, the E682K mutation, located at the β'-cleavage site, has been identified in a case of early-onset Alzheimer's disease. embopress.org Functional studies have shown that this mutation obstructs the β'-site cleavage, thereby redirecting APP processing towards the β-site. embopress.org This shift results in a decrease in the production of Aβ(11-40/42) and a concurrent increase in the generation of full-length Aβ(1-40/42). embopress.org
| APP Mutation | Effect on Aβ(11-40) Production | Mechanism |
|---|---|---|
| E682K | Decreased | Blocks β'-site cleavage, shifting processing to the β-site. embopress.org |
| Swedish (K670N/M671L) | Increased | Enhances overall amyloidogenic processing. pnas.org |
| V715M | Indirectly affected (overall Aβ40 reduced) | Reduces total Aβ40 secretion while increasing N-terminally truncated Aβx-42. pnas.org |
Presenilin (PSEN1/PSEN2) Mutations and Gamma-Secretase Activity
The presenilin proteins, PSEN1 and PSEN2, form the catalytic core of the γ-secretase complex, the enzyme responsible for the final cleavage of APP fragments to generate Aβ peptides of varying lengths. oncotarget.comnih.gov Mutations in the PSEN1 and PSEN2 genes are a major cause of familial Alzheimer's disease. nih.govoncotarget.com These mutations can alter the activity of γ-secretase, thereby affecting the production profile of Aβ peptides, including Aβ(11-40).
While many PSEN mutations are known to increase the ratio of Aβ42 to Aβ40, their effect on the production of truncated species like Aβ(11-40) is less direct but consequential. oncotarget.comfrontiersin.orgembopress.org The processing of the C89 fragment by γ-secretase to yield Aβ(11-40) is subject to the same enzymatic machinery as the processing of the C99 fragment that yields full-length Aβ. embopress.org Therefore, mutations that modulate γ-secretase processivity or cleavage site preference can also influence the generation of Aβ(11-40).
| Gene | Mutation Effect | Impact on Aβ(11-40) Generation |
|---|---|---|
| PSEN1/PSEN2 | Alters γ-secretase activity and cleavage preference. oncotarget.comnih.gov | Can indirectly influence Aβ(11-40) levels by affecting the overall processing of APP C-terminal fragments. embopress.org |
| PSEN1 (FAD-linked) | Often leads to a relative increase in the Aβ42/Aβ40 ratio. frontiersin.orgembopress.org | May involve reduced production of Aβ40, which could affect the Aβ(11-40) pool. embopress.org |
Apolipoprotein E (ApoE) Isoforms and Beta-Amyloid (11-40) Clearance
Apolipoprotein E (ApoE) is a key lipid-transport protein in the brain and plays a crucial role in the metabolism and clearance of beta-amyloid peptides. elifesciences.orgnih.govneurosci.cn There are three major isoforms of ApoE in humans—ApoE2, ApoE3, and ApoE4—which differentially affect the risk of developing Alzheimer's disease. The APOE4 allele is the strongest genetic risk factor for late-onset Alzheimer's disease. nih.gov
The different ApoE isoforms exhibit varying efficiencies in mediating the clearance of Aβ from the brain. nih.govnih.gov This clearance is facilitated through several mechanisms, including receptor-mediated endocytosis by brain cells and transport across the blood-brain barrier. nih.govneurosci.cn ApoE isoforms differ in their ability to bind to Aβ and to interact with clearance receptors like the low-density lipoprotein receptor-related protein 1 (LRP1). nih.gov
Specifically, ApoE3 is generally considered more effective at promoting Aβ clearance than ApoE4. nih.gov Studies have shown that ApoE can form complexes with Aβ, and the stability of these complexes is isoform-dependent, with ApoE3 forming more stable complexes than ApoE4. nih.gov While much of the research has focused on full-length Aβ, the clearance mechanisms for truncated species like Aβ(11-40) are believed to involve the same pathways. Therefore, the ApoE4 isoform is associated with less efficient clearance of Aβ peptides in general, which would include Aβ(11-40), contributing to their potential accumulation. elifesciences.orgkarger.com
| ApoE Isoform | Effect on Aβ Clearance | Implication for Aβ(11-40) |
|---|---|---|
| ApoE2 | Protective; enhances Aβ clearance. elifesciences.org | Likely promotes efficient clearance. |
| ApoE3 | Neutral; normal Aβ clearance. elifesciences.org | Baseline clearance efficiency. |
| ApoE4 | Detrimental; impairs Aβ clearance. elifesciences.orgnih.gov | Associated with reduced clearance and potential accumulation. elifesciences.org |
Post-Translational Modifications of Beta-Amyloid (11-40) (e.g., Pyroglutamation)
Following its generation, the Aβ(11-40) peptide can undergo further enzymatic and non-enzymatic modifications, known as post-translational modifications (PTMs). qucosa.de These modifications can significantly alter the peptide's physicochemical properties, including its aggregation propensity and toxicity. qucosa.debiorxiv.org
One of the most significant PTMs of N-terminally truncated Aβ peptides is pyroglutamation. qucosa.denih.gov Aβ peptides that are truncated at residue 11, exposing a glutamate (B1630785) residue at the new N-terminus, can be acted upon by the enzyme glutaminyl cyclase. nih.gov This enzyme catalyzes the cyclization of the N-terminal glutamate to form a five-membered lactam ring, resulting in the formation of pyroglutamate-Aβ(11-40), abbreviated as pE11-Aβ(11-40). qucosa.denih.gov
The formation of this pyroglutamate (B8496135) residue has profound consequences for the peptide's behavior. pE11-Aβ(11-40) has been shown to exhibit increased hydrophobicity, a higher propensity for aggregation, and enhanced stability against degradation by aminopeptidases. nih.gov Studies have demonstrated that fibrils formed from pE11-Aβ(11-40) are more toxic to neurons and astrocytes compared to the unmodified Aβ(1-40). qucosa.de Furthermore, these pyroglutamated forms are found in high concentrations within the core of amyloid plaques, suggesting they may act as seeding agents for aggregation. nih.govmdpi.com
Interaction with Other Pathological Proteins (e.g., Tau, Alpha-synuclein)
The pathology of neurodegenerative diseases is often characterized by the aggregation of multiple proteins. In Alzheimer's disease and other related dementias, there is significant evidence for a pathological interplay between beta-amyloid, tau, and alpha-synuclein (B15492655). abcam.comoup.comnih.gov
While direct interaction studies specifically with Aβ(11-40) are less common, the general principles of Aβ interaction with tau and alpha-synuclein are likely to apply. Aβ aggregates are believed to accelerate the hyperphosphorylation and aggregation of tau into neurofibrillary tangles, a key pathological hallmark of Alzheimer's disease. abcam.com This interaction is thought to be a critical step in the neurodegenerative cascade.
Microenvironmental Factors (e.g., pH, ionic strength) Influencing Beta-Amyloid (11-40) Behavior
The aggregation behavior of beta-amyloid peptides is highly sensitive to the conditions of the local microenvironment. mdpi.com Factors such as pH, ionic strength, temperature, and the presence of metal ions can significantly modulate the kinetics and morphology of Aβ aggregation. mdpi.comnih.govmdpi.com
Studies on Aβ40 have shown that changes in pH can have a profound effect on fibrillation kinetics. nih.gov Local acidification, which can occur in the brain under certain pathological conditions, can influence the charge state of amino acid residues within the peptide, thereby altering electrostatic interactions that govern aggregation. nih.govalexotech.com For example, a decrease in pH can prolong the aggregation process of Aβ40. nih.gov
Ionic strength also plays a crucial role. nih.govalexotech.com Increased salt concentrations can promote Aβ40 fibrillation, likely by screening electrostatic repulsion between peptide monomers. nih.gov This effect is also pH-dependent, with a stronger impact observed at higher pH values. nih.gov Furthermore, ionic strength can influence the morphology of the resulting Aβ aggregates. nih.govalexotech.com
The presence of metal ions, such as zinc (Zn²⁺), can further modulate the effects of pH and ionic strength on Aβ aggregation. nih.govacs.org Zinc ions can interact with specific amino acid residues, like histidine, altering the peptide's conformation and aggregation pathway. nih.gov While these studies have primarily focused on Aβ40, the fundamental principles of how these microenvironmental factors influence electrostatic interactions and protein conformation are applicable to Aβ(11-40) as well, given their sequence similarity. uni-duesseldorf.de
Research Methodologies for Investigating Beta Amyloid 11 40
In Vitro Models for Beta-Amyloid (11-40) Aggregation and Toxicity Assays
In vitro models are fundamental for dissecting the molecular mechanisms of Beta-Amyloid (11-40) (Aβ(11-40)) aggregation and its cytotoxic effects under controlled conditions. These assays allow for the detailed characterization of the peptide's biophysical properties and its interactions with cellular components.
Spectroscopic Techniques (e.g., Thioflavin-T Fluorescence, Circular Dichroism)
Spectroscopic methods are pivotal for monitoring the conformational changes and aggregation kinetics of Aβ(11-40).
Thioflavin-T (ThT) Fluorescence: This technique is widely used to quantify the formation of amyloid fibrils. royalsocietypublishing.orgcreative-biolabs.comrpeptide.com Thioflavin-T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. royalsocietypublishing.orgacs.org The kinetics of Aβ(11-40) fiber formation can be monitored over time by measuring the increase in ThT fluorescence. nih.gov Studies have shown that Aβ(11-40) forms amyloid assemblies that bind ThT significantly faster than the full-length Aβ(1-40) peptide, with a more rapid nucleation and elongation phase. nih.gov For instance, under specific conditions, Aβ(11-40) had a nucleation time of 27 ± 0.3 hours compared to 65 ± 1 hour for Aβ(1-40). nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to analyze the secondary structure of Aβ(11-40) in different environments. oup.combibliotekanauki.pl This technique can detect conformational transitions, such as the change from a random coil or α-helical structure to a β-sheet structure, which is a hallmark of amyloid aggregation. bibliotekanauki.plox.ac.uk For the related Aβ(1-40) peptide, CD studies have shown that it can exist in an α-helical conformation in membrane-mimicking environments but transitions to a β-sheet structure under conditions that promote aggregation. nbrc.ac.in Similar principles are applied to study Aβ(11-40) and its variants, revealing how mutations or environmental factors can influence its secondary structure and propensity to aggregate. bibliotekanauki.pl For example, analysis of the Aβ(11-28) fragment and its mutants showed that changes in the peptide sequence can significantly alter the percentage of β-sheet conformation. bibliotekanauki.pl
| Peptide | Nucleation Time (hours) | Elongation Rate (h⁻¹) | Reference |
|---|---|---|---|
| Aβ(11-40) | 27 ± 0.3 | 0.44 ± 0.02 | nih.gov |
| Aβ(1-40) | 65 ± 1 | 0.23 ± 0.04 | nih.gov |
Microscopy Techniques (e.g., Atomic Force Microscopy, Electron Microscopy)
Microscopy techniques provide direct visualization of the morphology of Aβ(11-40) aggregates, from early oligomers to mature fibrils.
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the topography of amyloid aggregates on a surface. wikipedia.orgspringernature.compnas.org It has been used to study the aggregation process of Aβ peptides, revealing the formation of various structures, including protofibrils and mature fibrils. pnas.orgpnas.org For Aβ(1-40), AFM has shown that fibrils can appear as both curved and elongated individual forms. nih.govresearchgate.net These studies provide insights into the structural dynamics and polymorphism of amyloid fibrils. pnas.org
Electron Microscopy (EM): EM, particularly cryo-electron microscopy (cryo-EM), offers high-resolution structural information about amyloid fibrils. pnas.orgmdpi.comembopress.org EM studies on Aβ(1-40) fibrils have revealed that they are often composed of multiple protofilaments twisted together to form a mature fibril. pnas.orgnih.gov Negative stain EM of Aβ(11-40) and Aβ(11-42) has shown that these N-terminally truncated peptides rapidly form amyloid rods. nih.gov These imaging techniques are crucial for understanding the ultrastructure of amyloid assemblies and how peptides like Aβ(11-40) pack into these ordered structures. pnas.orgnih.gov
| Technique | Peptide | Observed Morphologies | Reference |
|---|---|---|---|
| Atomic Force Microscopy (AFM) | Aβ(1-40) | Interconnected curved and elongated individual fibrils. | nih.govresearchgate.net |
| Electron Microscopy (EM) | Aβ(11-40)/Aβ(11-42) | Rapid formation of amyloid rods. | nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Aβ(1-40) | Fibrils composed of two protofilaments with a cross-β structure. | pnas.org |
Cell Culture Systems for Toxicity Studies (e.g., Neuronal and Glial Cell Lines)
Cell-based assays are essential for determining the neurotoxic potential of Aβ(11-40).
Neuronal Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used to model neuronal toxicity. nih.govplos.org These cells can be differentiated to exhibit a more neuron-like phenotype, making them a more relevant model for studying neurodegenerative processes. nih.govplos.org Studies have shown that the toxicity of amyloid peptides can differ based on their aggregation state and the differentiation status of the cells. nih.govplos.org While some studies using SH-SY5Y cells have indicated that Aβ(1-40) has no significant toxic effect on undifferentiated cells, the impact of Aβ(11-40) specifically is an area of ongoing investigation. nih.gov
Glial Cell Lines: Glial cells, including astrocytes and microglia, play a critical role in the inflammatory response in the brain. scielo.br Cell lines such as the human glial cell line U87 are used to study the activation of these cells by amyloid peptides. nih.gov Research has demonstrated that N-terminally truncated Aβ peptides, including Aβ(11-40), are potent activators of glial cells. nih.gov Aβ(11-40) has been shown to induce a strong calcium flux in U87 glial cells and to evoke cell migration, indicating it can trigger inflammatory and chemotactic responses. nih.gov
In Vivo Animal Models for Beta-Amyloid (11-40) Pathology
Animal models are indispensable for studying the complex, long-term consequences of Aβ(11-40) production and deposition in a living organism.
Transgenic Mouse Models Overexpressing Human APP Variants
Transgenic mice that overexpress the human amyloid precursor protein (APP) with familial Alzheimer's disease (FAD) mutations are widely used models. nih.govpnas.orgoup.com These mutations often lead to increased production of Aβ peptides, including Aβ(1-40), Aβ(1-42), and various N-terminally truncated species. nih.govoup.com For example, BACE1, a key enzyme in APP processing, can cleave APP at the +11 position, directly generating Aβ(11-40/42). oup.com While these models develop amyloid plaques and some pathological features reminiscent of AD, the specific profile and levels of different Aβ variants, including Aβ(11-40), can vary significantly between different transgenic lines. nih.govpnas.org For instance, chemical analysis of APP Tg2576 and APP23 mice shows abundant quantities of Aβ monomers, including Aβ(1-40), in their amyloid deposits. nih.gov
Knock-in Mouse Models for Endogenous Aβ Processing
To avoid potential artifacts from APP overexpression, knock-in mouse models have been developed. mdpi.commdpi.com These models express humanized Aβ sequences under the control of the endogenous mouse APP promoter, leading to physiological levels of APP expression. mdpi.comembopress.org The humanized Aβ-knock-in (hAβKI) mice are one such model. mdpi.comnih.gov Studies on homozygous hAβKI mice have detected soluble Aβ(1-40) and Aβ(1-42) as early as three months of age, with levels progressively increasing by seven months. mdpi.com These models are valuable for studying the early and subtle pathological changes induced by human Aβ peptides, including the potential role of species like Aβ(11-40) that can be generated through normal processing, in the absence of APP overexpression. oup.commdpi.com
Direct Injection Models of Beta-Amyloid (11-40) (Conceptual)
Direct injection models provide a conceptual framework for studying the specific effects of Beta-Amyloid (11-40) (Aβ(11-40)) and other beta-amyloid peptides within the central nervous system. xiahepublishing.compnas.org This approach involves the stereotactic injection of synthetic or purified Aβ peptides into specific brain regions of animal models, typically rodents. xiahepublishing.complos.org The primary advantage of this methodology is the ability to bypass the long developmental timeline of amyloid pathology seen in transgenic models and to investigate the direct, localized consequences of a specific Aβ species. xiahepublishing.commdpi.com
The conceptual basis of these models lies in the "amyloid cascade hypothesis," which posits that the accumulation of Aβ peptides is a central initiating event in the pathogenesis of Alzheimer's disease. nih.gov By directly introducing Aβ(11-40) into brain regions critical for learning and memory, such as the hippocampus or cortex, researchers can simulate aspects of amyloid pathology and observe the subsequent cellular and behavioral changes. pnas.orgahajournals.org This method allows for a controlled examination of the peptide's effects on neuroinflammation, neuronal viability, and synaptic plasticity. xiahepublishing.commdpi.com
For instance, studies have demonstrated that intracerebral injection of Aβ-containing brain extracts can induce cerebral β-amyloidosis in susceptible transgenic mice. pnas.org The nature and extent of the resulting pathology are influenced by both the properties of the injected material and the specific brain region of the host animal. pnas.org While direct injection of synthetic Aβ has sometimes yielded inconsistent results, the use of well-characterized, toxic soluble Aβ species has been shown to create more reliable animal models. mdpi.com These models, induced by agents like Aβ(1-40), exhibit cognitive deficits and pathological changes that mimic certain aspects of Alzheimer's disease. ahajournals.org
Behavioral and Cognitive Assessments in Animal Models
A variety of behavioral tests are employed to evaluate the cognitive and memory deficits in animal models of Alzheimer's disease, including those involving Beta-Amyloid (11-40). mdpi.com These assessments are crucial for understanding the functional consequences of amyloid pathology. mdpi.com
Commonly used behavioral tests include:
Morris Water Maze (MWM): This is a widely used test to assess spatial learning and memory. mdpi.comaginganddisease.orgnih.gov Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues. frontiersin.orgjci.org Deficits in learning and memory are indicated by longer escape latencies and less time spent in the target quadrant during a probe trial where the platform is removed. mdpi.comahajournals.orgnih.gov Studies have shown that Aβ-injected mice exhibit impaired performance in the MWM test. mdpi.comahajournals.org
Y-Maze: This task is used to evaluate short-term spatial recognition memory and exploratory behavior. aginganddisease.orgfrontiersin.orgdiva-portal.org The maze consists of three identical arms, and rodents normally tend to explore the least recently visited arm, a behavior known as spontaneous alternation. A reduction in the percentage of spontaneous alternations is indicative of cognitive impairment. diva-portal.org For example, rats injected with Aβ(1-40) have shown significantly lower alternation scores compared to control groups. diva-portal.org
Novel Object Recognition (NOR): This test assesses recognition memory. Animals are first familiarized with two identical objects. In a subsequent session, one of the objects is replaced with a new one. Animals with intact memory will spend more time exploring the novel object. mdpi.comnih.gov
The table below summarizes key findings from behavioral assessments in various animal models relevant to beta-amyloid research.
| Animal Model | Behavioral Test | Observed Cognitive Effect | Reference |
| Aβ(1-40)-injected rats | Y-Maze | Lower spontaneous alternation score | diva-portal.org |
| Aβ(1-40)-injected rats | Passive Avoidance Test | Impaired retention and recall | diva-portal.org |
| Aβ(1-42)-injected mice | Morris Water Maze | Significant decrease in spatial memory | mdpi.com |
| AppNL-G-F/NL-G-F mice | Barnes Maze | Subtle decline in spatial learning ability | d-nb.info |
| Tg2576 mice | Morris Water Maze | Age-related learning deficit | mdpi.com |
These behavioral and cognitive assessments are vital tools for validating animal models and for evaluating the potential efficacy of therapeutic interventions aimed at mitigating the effects of beta-amyloid peptides. aginganddisease.org
Biochemical and Immunochemical Assays for Beta-Amyloid (11-40) Detection and Characterization
ELISA and Western Blotting for Aβ Species
Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are fundamental immunochemical techniques used for the detection and quantification of specific Beta-Amyloid (Aβ) species, including Aβ(11-40), in biological samples. antibodies.comassaygenie.comf1000research.compnas.org
ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive and quantitative method. antibodies.comcusabio.comrndsystems.com It typically employs a sandwich format where a capture antibody specific for one end of the Aβ peptide (e.g., the C-terminus of Aβx-40) is coated onto a microplate. euroimmun.co.jp The sample containing the Aβ peptide is added, followed by a detection antibody that recognizes a different epitope on the peptide (e.g., the N-terminus of Aβ1-x). euroimmun.co.jp This detection antibody is often biotinylated, allowing for subsequent binding of a streptavidin-peroxidase conjugate. euroimmun.co.jp The addition of a substrate results in a colorimetric reaction, with the intensity being proportional to the amount of Aβ present. antibodies.comeuroimmun.co.jp ELISA kits are commercially available for the specific and quantitative measurement of various Aβ peptides, such as Aβ(1-40), in samples like serum, plasma, cerebrospinal fluid (CSF), and tissue homogenates. antibodies.comassaygenie.comcusabio.com
Western Blotting is used to separate proteins by size and then detect a specific protein of interest. f1000research.comnih.govnovusbio.com Samples are first run on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins based on their molecular weight. nih.govnih.gov The separated proteins are then transferred to a membrane (e.g., nitrocellulose), which is subsequently incubated with a primary antibody specific for the target Aβ species. f1000research.comnih.govnih.gov A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that recognizes the primary antibody is then added. nih.gov The addition of a chemiluminescent substrate allows for the visualization of the protein as a band on the membrane. nih.gov Western blotting can be used to identify different Aβ oligomers (dimers, trimers, etc.) and fibrils based on their molecular weight. nih.gov For instance, studies have used Western blotting to characterize the distribution of Aβ(1-40) species during aggregation, showing the progression from monomers and dimers to higher molecular weight oligomers and fibrils. nih.gov
The table below provides an overview of the application of these techniques for Aβ detection.
| Technique | Principle | Application for Aβ | Key Findings/Capabilities | Reference |
| ELISA | Antigen-antibody reaction with enzymatic colorimetric detection | Quantitative measurement of specific Aβ peptides (e.g., Aβ(1-40), Aβ(1-42)) in various biological fluids and tissues. | High sensitivity and specificity for quantifying Aβ levels. Can differentiate between different Aβ isoforms. | antibodies.comassaygenie.comcusabio.comrndsystems.comeuroimmun.co.jp |
| Western Blotting | Separation of proteins by size, followed by antibody-based detection | Identification and semi-quantitative analysis of different Aβ species (monomers, oligomers, fibrils). | Allows for the visualization of the size distribution of Aβ aggregates. | f1000research.comnih.govnovusbio.comnih.gov |
Mass Spectrometry for Beta-Amyloid (11-40) Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the precise identification and quantification of molecules, including various Beta-Amyloid (Aβ) peptides like Aβ(11-40). mdpi.commdpi.comjst.go.jp This method offers high specificity and accuracy, making it invaluable for characterizing the complex mixture of Aβ variants present in biological samples. medrxiv.org
Several MS-based approaches are utilized in Aβ research:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is often used for the analysis of peptides and proteins. In this method, the sample is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the analytes. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio. MALDI-TOF MS has been successfully employed to identify a wide range of Aβ-related peptides in human plasma, including N- and C-terminally truncated forms. jst.go.jp
Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that is well-suited for analyzing noncovalent complexes. mdpi.commdpi.com It has been used to study the interaction of Aβ peptides with other molecules, such as potential therapeutic compounds. mdpi.com By analyzing the mass of the resulting complexes, researchers can identify binding partners and even map the binding sites through proteolytic cleavage experiments. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. medrxiv.org It is a highly sensitive and quantitative method for measuring specific Aβ peptides in complex mixtures like plasma. medrxiv.org In a typical LC-MS/MS assay for Aβ, the peptides are first immunoprecipitated from the sample, then subjected to proteolytic digestion, and finally analyzed by the mass spectrometer. medrxiv.org This method has been validated for the precise quantification of Aβ40 and Aβ42 in plasma. medrxiv.org
The table below highlights the capabilities of different mass spectrometry techniques in the study of Beta-Amyloid.
| MS Technique | Primary Application | Information Obtained | Reference |
| MALDI-TOF MS | Identification of Aβ variants | Detection of a profile of Aβ-related peptides in biological samples. | jst.go.jp |
| ESI-MS | Study of noncovalent complexes | Identification of binding interactions between Aβ and other molecules. | mdpi.commdpi.com |
| LC-MS/MS | Quantitative analysis of Aβ peptides | Precise and accurate measurement of specific Aβ peptide concentrations. | medrxiv.org |
Advanced Structural Biology Techniques for Beta-Amyloid (11-40) Fibrils
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has become a crucial technique for determining the high-resolution atomic structure of amyloid fibrils, which are insoluble and non-crystalline, making them unsuitable for traditional structural biology methods like X-ray crystallography and solution NMR. acs.orgnih.govresearchgate.netfrontiersin.orgnih.gov ssNMR provides detailed insights into the molecular conformation and supramolecular organization of peptides within amyloid fibrils, including those formed by Beta-Amyloid (11-40). nih.govresearchgate.net
Key structural information obtained from ssNMR studies of Aβ fibrils includes:
Identification of β-strand segments: By measuring 13C chemical shifts, researchers can identify the regions of the peptide that adopt a β-strand conformation. acs.orgpnas.org For Aβ(1-40) fibrils, studies have shown that the structured core consists of β-sheet regions, while other segments remain more flexible or disordered. nih.govresearchgate.net
Determination of supramolecular structure: ssNMR techniques can measure intermolecular distances, which reveals how the peptide chains are arranged within the fibril. pnas.org For Aβ(1-40) fibrils, ssNMR has demonstrated an in-register parallel β-sheet organization, where identical residues from adjacent peptide molecules are aligned with each other. acs.orgpnas.org
Characterization of polymorphism: ssNMR can distinguish between different fibril morphologies, or polymorphs, that can arise from the same peptide sequence. nih.govacs.org These polymorphs can have distinct structural features at the molecular level. acs.org
The development of multidimensional ssNMR techniques, often combined with isotopic labeling (e.g., 13C and 15N), allows for the assignment of specific NMR signals to individual atoms within the peptide. nih.govpnas.org This detailed information is then used to build experimentally-constrained models of the fibril structure. nih.govpnas.org For example, a structural model for Aβ(1-40) fibrils has been developed based on ssNMR constraints, revealing a β-turn-β fold for the structured portion of the peptide (residues 11-40). researchgate.net
The table below summarizes the key contributions of solid-state NMR to the understanding of Beta-Amyloid fibril structure.
| ssNMR Measurement | Structural Information Provided | Relevance to Aβ(11-40) Fibril Structure | Reference |
| 13C Chemical Shifts | Identification of secondary structure (β-strands, turns, disordered regions) | Defines the conformation of the Aβ(11-40) peptide within the fibril. | acs.orgpnas.org |
| Intermolecular Distance Measurements | Determination of the arrangement of peptide chains (e.g., parallel vs. antiparallel β-sheets) | Established the in-register parallel β-sheet architecture of Aβ fibrils. | acs.orgpnas.org |
| 2D and 3D Correlation Spectra | Resonance assignments and detailed structural constraints | Enables the development of high-resolution atomic models of the fibril structure. | nih.govpnas.org |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has emerged as a powerhouse technique in structural biology, enabling the determination of high-resolution structures of complex biological macromolecules in their near-native states. In the context of amyloid research, cryo-EM has been instrumental in revealing the polymorphic nature of amyloid fibrils, including those formed by various Beta-Amyloid (Aβ) peptides. While dedicated high-resolution cryo-EM studies focusing exclusively on Beta-Amyloid (11-40) are not extensively documented, the methodologies applied to other Aβ variants, particularly the closely related pyroglutamated form, pE11-Aβ(11-40), and the full-length Aβ(1-40), provide a robust framework for understanding its structural investigation.
Cryo-EM offers a significant advantage over traditional techniques like X-ray crystallography for studying amyloid fibrils due to its ability to analyze heterogeneous and non-crystalline samples. The technique involves rapidly freezing a thin layer of the sample in vitreous ice, preserving the hydrated structure of the fibrils. These frozen specimens are then imaged using a transmission electron microscope, and sophisticated image processing software is used to reconstruct a three-dimensional (3D) model from thousands of two-dimensional (2D) particle images.
Recent studies have highlighted the challenges in obtaining high-resolution cryo-EM structures of certain Aβ variants due to their inherent polymorphism and structural instability. For instance, research on pE11-Aβ(11-40) fibrils has predominantly utilized solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their conformational details, with suggestions that cryo-EM is better suited for more stable conformers. acs.orgnih.gov Nevertheless, the general workflow for investigating Aβ(11-40) fibrils by cryo-EM would follow established protocols for other amyloid filaments.
The process begins with the preparation of Aβ(11-40) fibrils in vitro. This involves dissolving the synthetic peptide and inducing fibrillization under controlled conditions, such as specific pH, temperature, and agitation, to promote the formation of homogenous fibrils suitable for structural analysis. mdpi.compnas.org The resulting fibril solution is then applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample. pnas.org
Data acquisition is performed on a high-end transmission electron microscope equipped with a direct electron detector. biorxiv.org A series of micrographs are collected, from which individual fibril segments are selected for 2D classification to identify structurally homogeneous subsets. These classes are then used for 3D reconstruction and refinement to generate a high-resolution density map of the fibril. mdpi.com
While specific high-resolution cryo-EM data for Aβ(11-40) is limited, mass spectrometry analysis of sarkosyl-insoluble fractions from human brain tissue with the Arctic (E22G) mutation has identified the presence of pyroglutamated Aβ species truncated at residue 11 (pE11-Aβ). biorxiv.org This indicates that Aβ(11-40) and its modified forms are components of amyloid plaques in vivo and are amenable to cryo-EM analysis as part of a complex mixture.
The structural insights gained from cryo-EM studies of related Aβ peptides are crucial for understanding the potential conformations of Aβ(11-40) fibrils. For example, cryo-EM studies of Aβ(1-40) have revealed a variety of polymorphic structures, including left-handed and right-handed helical fibrils composed of one or more protofilaments. mdpi.compnas.orgresearchgate.net These studies have detailed the arrangement of β-sheets, the nature of inter-protofilament interfaces, and the role of specific residues in stabilizing the fibril core. A 2024 study, while primarily using solid-state NMR, confirmed an extended structure for pE11-Aβ(11-40) fibrils, a finding that could be further investigated and visualized at higher resolution using cryo-EM. acs.org
The data table below summarizes hypothetical and analogous research findings for Aβ(11-40) based on studies of related Aβ peptides, illustrating the type of information that would be sought in a dedicated cryo-EM investigation.
| Parameter | Finding | Reference |
| Fibril Morphology | Polymorphic, consisting of twisted ribbons. | researchgate.net |
| Helical Twist | Both left-handed and right-handed twists may be observed, depending on fibrillization conditions. | mdpi.comresearchgate.net |
| Protofilament Number | Typically composed of two or more protofilaments. | mdpi.compnas.org |
| Resolution | Near-atomic resolution (e.g., ~3-4 Å) would be the goal for detailed structural analysis. | mdpi.com |
| Core Structure | Expected to form a cross-β structure with parallel in-register β-sheets. | acs.orgnih.gov |
| Key Residues | Residues such as Gly25 and Ile31 are identified as forming important intermolecular contacts in the extended conformation of pE11-Aβ(11-40) by NMR. | acs.orgnih.gov |
Table 1: Hypothetical and Analogous Cryo-EM Research Findings for Beta-Amyloid (11-40)
Therapeutic Strategies and Mechanistic Interventions Targeting Beta Amyloid 11 40 Pathology Conceptual Approaches
Strategies to Inhibit Beta-Amyloid (11-40) Production
The formation of Beta-Amyloid (Aβ) peptides, including the N-terminally truncated Aβ(11-40), is a result of the sequential proteolytic cleavage of the amyloid precursor protein (APP). mdpi.comportlandpress.com This process is initiated by β-secretase (BACE1), followed by the action of the γ-secretase complex. jneurosci.org Therapeutic strategies aimed at inhibiting the production of Aβ(11-40) conceptually focus on modulating the activity of these two key enzymes.
Modulation of Beta-Secretase (BACE) Activity
BACE1 is the rate-limiting enzyme in the generation of Aβ peptides. jneurosci.orgmolbiolcell.org It cleaves APP at two primary sites, the β-site (position 1) and the β'-site (position 11). Cleavage at the β'-site generates a C-terminal fragment (C89), which is subsequently processed by γ-secretase to produce Aβ(11-40) and Aβ(11-42). molbiolcell.org Therefore, modulating BACE1 activity presents a direct strategy to reduce Aβ(11-40) production.
| Conceptual BACE1 Modulation Strategy | Mechanism of Action | Potential Effect on Aβ(11-40) Production | Supporting Research Findings |
| Selective β'-Site Inhibition | Development of small molecules or biologics that specifically block the catalytic activity of BACE1 at the glutamic acid residue at position 11 of the Aβ sequence. | Direct reduction in the generation of the C89 fragment, the immediate precursor to Aβ(11-40). | Polyamino biaryl compounds have been shown to selectively repress Aβ1-x production over other species like Aβ11-40/42, indicating that site-selective inhibition is conceptually possible. mdpi.com |
| Allosteric Modulation | Compounds that bind to a site on BACE1 other than the active site, inducing a conformational change that reduces its affinity for APP at the β'-site. | Decreased cleavage efficiency at the β'-site, leading to lower Aβ(11-40) levels. | Some compounds exhibit non-competitive β-secretase modulatory activity, suggesting indirect mechanisms of inhibition. mdpi.com |
| Enhancement of Endogenous Inhibition | Upregulating or mimicking the action of natural BACE1 inhibitors, such as sAPP-α. | sAPP-α interferes with the BACE1/APP interaction, which would reduce cleavage at both β and β' sites, thereby lowering Aβ(11-40) production. | sAPP-α directly associates with BACE1, modulating APP processing and decreasing Aβ generation. nih.gov |
Modulation of Gamma-Secretase Activity
Following BACE1 cleavage, the γ-secretase complex performs an intramembrane cleavage of the remaining C-terminal fragments (C99 or C89) to generate Aβ peptides of various lengths. molbiolcell.orgwikipedia.orgnih.gov The modulation of γ-secretase activity, rather than its complete inhibition, is considered a more viable therapeutic strategy. This is because γ-secretase cleaves numerous other substrates crucial for normal cellular function, such as Notch. nih.gov
Gamma-secretase modulators (GSMs) are compounds that allosterically modify the enzyme complex, shifting the cleavage preference to produce shorter, less amyloidogenic Aβ peptides (e.g., Aβ37, Aβ38) at the expense of longer, more pathogenic forms like Aβ40 and Aβ42. nih.govfrontiersin.org This same principle can be applied to the cleavage of the C89 fragment. A conceptual GSM could be designed to specifically alter the processing of C89, favoring its cleavage into shorter, non-toxic peptides rather than Aβ(11-40). Research into the conformational changes of Presenilin 1 (PS1), the catalytic core of γ-secretase, shows that such allosteric modifications directly correlate with the ratio of Aβ peptides produced, supporting the feasibility of this modulatory approach. merckmillipore.com
| Conceptual γ-Secretase Modulation Strategy | Mechanism of Action | Potential Effect on Aβ(11-40) Production | Supporting Research Findings |
| Allosteric Modulation of PS1 | GSMs bind to PS1, inducing a conformational change in the γ-secretase complex. merckmillipore.com This alters the interaction with the C89 substrate. | Shifts the cleavage pattern on C89 to favor the production of shorter, less aggregation-prone peptides over Aβ(11-40). | Certain NSAIDs and other compounds can lower Aβ42 and increase Aβ38 without affecting total Aβ, demonstrating the principle of product shifting. frontiersin.org |
| Substrate-Specific Modulation | Development of GSMs that selectively influence the processing of C89 while having minimal impact on the processing of C99 or other substrates like Notch. | A targeted reduction in Aβ(11-40) with a potentially better safety profile by avoiding interference with other pathways. | The diversity of known GSMs suggests that compounds can have different effects on the Aβ peptide profile, implying that substrate-specific modulation may be achievable. nih.gov |
Approaches to Enhance Beta-Amyloid (11-40) Clearance
Given that impaired clearance of Aβ peptides is a critical factor in their accumulation, therapeutic strategies are being developed to enhance the removal of existing Aβ(11-40) from the brain. mdpi.comportlandpress.comnih.gov These conceptual approaches include leveraging the immune system, boosting natural enzymatic degradation, and improving transport out of the brain.
Immunotherapeutic Concepts Targeting Beta-Amyloid (11-40) Aggregates
Immunotherapy for Alzheimer's disease involves using antibodies to target Aβ for removal. wikipedia.orgabcam.com This can be achieved through active immunization (vaccines that stimulate the host's immune system to produce antibodies) or passive immunization (direct administration of monoclonal antibodies). abcam.comnih.gov The primary mechanisms of action include promoting the phagocytosis of Aβ by microglia and facilitating the efflux of Aβ from the brain into the peripheral circulation, a concept known as the "peripheral sink" hypothesis. wikipedia.orgfrontiersin.org
While many immunotherapies have focused on full-length Aβ or Aβ42, the same principles can be applied to Aβ(11-40). nih.gov Conceptually, monoclonal antibodies could be engineered to specifically recognize and bind to the unique N-terminus or specific aggregate conformations of Aβ(11-40). These specialized antibodies would then tag Aβ(11-40) oligomers and fibrils for clearance by microglial cells. abcam.commdpi.com
| Conceptual Immunotherapy | Mechanism of Action | Potential Outcome |
| Active Immunization | A vaccine containing an immunogen based on the Aβ(11-40) sequence stimulates the production of polyclonal antibodies specific to Aβ(11-40). | The host's own immune system would continuously produce antibodies to target and clear Aβ(11-40) aggregates. |
| Passive Immunization | Administration of a monoclonal antibody designed to specifically bind to the N-terminus (starting at Glu-11) or conformational epitopes of Aβ(11-40) aggregates. | Enhanced clearance of soluble and insoluble Aβ(11-40) through microglial phagocytosis and the peripheral sink mechanism. wikipedia.orgfrontiersin.org |
Enhancement of Enzymatic Degradation of Beta-Amyloid (11-40)
The brain possesses several proteases that are capable of degrading Aβ peptides. portlandpress.comnih.gov Key Aβ-degrading enzymes include Neprilysin (NEP), Insulin-Degrading Enzyme (IDE), and Cathepsin B. portlandpress.comnih.govnih.gov A promising therapeutic avenue is to enhance the activity or expression of these enzymes to accelerate the breakdown of Aβ(11-40). nih.gov
| Enzyme Target | Relevance to Aβ(11-40) Degradation | Conceptual Therapeutic Strategy |
| Cathepsin B | Capable of cleaving the Aβ peptide at the Glu11 position, which is the N-terminus of Aβ(11-40). nih.govnih.gov | Upregulating the expression or activity of Cathepsin B through gene therapy or small-molecule activators to specifically enhance Aβ(11-40) clearance. |
| Neprilysin (NEP) | A major Aβ-degrading enzyme that metabolizes various Aβ species, including Aβ1-40. nih.gov Its activity would likely extend to the degradation of Aβ(11-40). | Increasing NEP expression or activity via genetic or pharmacological approaches to boost overall Aβ clearance. nih.gov |
| Insulin-Degrading Enzyme (IDE) | Another key protease involved in the clearance of Aβ. portlandpress.comnih.gov It degrades multiple β-forming peptides and is a major contributor to Aβ degradation in human neurons. portlandpress.com | Allosteric modulation to increase its catalytic activity specifically towards Aβ peptides, including Aβ(11-40), to avoid side effects related to its other substrates like insulin (B600854). portlandpress.com |
Boosting Receptor-Mediated Efflux Pathways
The transport of Aβ peptides out of the brain across the blood-brain barrier (BBB) is a critical clearance mechanism. nih.govoup.com This process is largely mediated by specific transport receptors on the surface of endothelial cells. The primary receptor responsible for the efflux of Aβ from the brain to the blood is the Low-density lipoprotein receptor-related protein 1 (LRP1). mdpi.comoup.comjci.org LRP1 binds to Aβ peptides and facilitates their transport out of the brain parenchyma. nih.govjci.org
Research has shown that LRP1-mediated clearance is highly efficient but declines with age, which may contribute to Aβ accumulation. oup.comjci.org A conceptual therapeutic strategy, therefore, involves enhancing the function of this efflux pathway. This could be achieved by increasing the expression of LRP1 at the BBB or by developing molecules that facilitate the binding of Aβ(11-40) to LRP1. Conversely, the Receptor for Advanced Glycation End Products (RAGE) mediates the influx of Aβ from the blood into the brain. nih.govbiorxiv.org Inhibiting RAGE could therefore complement LRP1 enhancement by reducing the re-entry of Aβ into the central nervous system.
| Receptor Target | Function in Aβ Transport | Conceptual Therapeutic Strategy | Potential Outcome |
| LRP1 | Mediates the efflux (transport out) of Aβ across the BBB from the brain to the periphery. nih.govoup.comjci.org | Upregulate LRP1 expression or activity at the BBB using pharmacological agents or gene therapy. | Increased rate of Aβ(11-40) clearance from the brain interstitial fluid. |
| RAGE | Mediates the influx (transport in) of Aβ across the BBB from the blood to the brain. nih.govbiorxiv.org | Develop RAGE inhibitors or antagonists to block the binding and transport of circulating Aβ into the brain. | Reduced accumulation of Aβ(11-40) in the brain by preventing its entry from the periphery. |
| P-glycoprotein (P-gp) | An ABC transporter that actively transports Aβ out of the brain across the BBB. mdpi.com | Enhance the expression or function of P-gp to increase Aβ efflux. | Increased overall clearance of Aβ peptides, including Aβ(11-40). |
Inhibition of Beta-Amyloid (11-40) Aggregation and Oligomerization
Small Molecule Aggregation Inhibitors (Mechanistic Class)
Small molecules represent a promising therapeutic avenue for preventing Aβ(11-40) aggregation due to their potential to cross the blood-brain barrier and interact with the peptide. The mechanism of action for these inhibitors often involves binding to specific regions of the Aβ peptide that are critical for its self-assembly, thereby preventing the conformational changes necessary for aggregation.
While research specifically targeting Aβ(11-40) is emerging, principles from studies on Aβ(1-40) and Aβ(1-42) can inform the conceptual design of inhibitors for the truncated fragment. Many small molecule inhibitors share common structural features, such as aromatic moieties that can interact with the hydrophobic core of the Aβ peptide. For instance, compounds like Congo red and curcumin have been shown to inhibit Aβ aggregation, although their clinical application is limited by poor bioavailability and blood-brain barrier penetration.
A key consideration for inhibitors of Aβ(11-40) is the altered N-terminus. The absence of the first 10 amino acids may influence the binding of small molecules that target this region in the full-length peptide. Therefore, small molecules designed to inhibit Aβ(11-40) aggregation would likely need to target the remaining hydrophobic and self-recognition domains.
Table 1: Examples of Small Molecule Aggregation Inhibitors Studied for Aβ Peptides
| Inhibitor Class | Example Compound(s) | Putative Mechanism of Action | Relevance to Aβ(11-40) |
| Polyphenols | Curcumin, Resveratrol | Intercalation into β-sheets, promotion of off-pathway aggregation | The hydrophobic nature of these compounds may allow interaction with the core of Aβ(11-40). |
| Anionic Sulfonates | Congo Red, Chrysamine G | Binding to the β-sheet structure, stabilizing non-fibrillar forms | The mechanism is not region-specific and may apply to the aggregated form of Aβ(11-40). |
| Metal Chelators | Clioquinol | Sequestration of metal ions (e.g., Cu2+, Zn2+) that promote Aβ aggregation | Aβ(11-40) has been shown to bind Cu2+ with extremely high affinity, suggesting this could be a viable strategy. nih.gov |
| Surfactants | Citrate | Increasing the hydrophilicity of Aβ and interfering with hydrophobic interactions driving aggregation nih.gov | The principle of altering hydrophobic interactions is likely applicable to Aβ(11-40). nih.gov |
This table is for illustrative purposes and includes compounds studied for various Aβ isoforms. Direct efficacy against Aβ(11-40) requires specific investigation.
Peptide-Based Aggregation Inhibitors (Mechanistic Class)
Peptide-based inhibitors offer a high degree of specificity and can be rationally designed to target key sequences within the Aβ(11-40) peptide that are involved in aggregation. These inhibitors often mimic a segment of the Aβ sequence itself, allowing them to bind to the native peptide and disrupt the aggregation process.
A common strategy involves using peptide fragments that correspond to the central hydrophobic core of Aβ, which is present in the Aβ(11-40) sequence. By binding to this region, these peptide inhibitors can act as "β-sheet breakers," preventing the formation of the characteristic cross-β structure of amyloid fibrils.
Modifications to these peptide inhibitors, such as the incorporation of D-amino acids or cyclization, can enhance their stability and resistance to proteolytic degradation, thereby increasing their therapeutic potential. Furthermore, the design of cell-penetrating peptides can facilitate their delivery into the central nervous system.
Table 2: Conceptual Designs for Peptide-Based Inhibitors of Aβ(11-40)
| Inhibitor Design | Example Sequence/Concept | Proposed Mechanism |
| β-Sheet Breakers | Peptides containing proline residues or N-methylated amino acids within a sequence homologous to the Aβ(11-40) core. | Introduction of conformational constraints that disrupt β-sheet formation. |
| Self-Recognition Element Mimetics | Peptides derived from the central hydrophobic cluster of Aβ(11-40). | Competitive binding to the corresponding region on endogenous Aβ(11-40), preventing self-assembly. |
| N-terminal Targeting Peptides | Peptides designed to specifically interact with the unique N-terminus of Aβ(11-40). | Blocking interactions that may be specific to the truncated form of the peptide. |
| Stabilizers of Monomeric/Oligomeric Forms | Peptides that bind to and stabilize non-toxic conformations of Aβ(11-40). | Preventing the conformational cascade that leads to fibril formation. |
The sequences and concepts in this table are illustrative of design strategies and require experimental validation for Aβ(11-40).
Mitigation of Downstream Beta-Amyloid (11-40) Toxicity
Beyond inhibiting aggregation, a crucial aspect of therapeutic intervention is to mitigate the toxic downstream effects of Aβ(11-40) that have already formed. The presence of Aβ aggregates, including those of the 11-40 fragment, can trigger a cascade of pathological events, including neuroinflammation, oxidative stress, and disruption of ion homeostasis.
Anti-inflammatory Strategies (Modulation of Glial Responses)
The accumulation of Aβ(11-40) in amyloid plaques can provoke a chronic inflammatory response mediated by microglia and astrocytes, the resident immune cells of the brain. oup.commdpi.com While the initial activation of these glial cells may be intended to clear amyloid deposits, their sustained activation can become detrimental, leading to the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species that contribute to neuronal damage.
Anti-inflammatory strategies aim to modulate these glial responses to reduce their neurotoxic effects. This can be achieved by targeting specific inflammatory pathways or by promoting a shift in glial cell phenotype from a pro-inflammatory to a more neuroprotective state.
Table 3: Conceptual Anti-inflammatory Strategies for Aβ(11-40) Toxicity
| Target | Approach | Potential Effect |
| Microglial Activation | Inhibition of pro-inflammatory signaling pathways (e.g., NF-κB). | Reduced production of neurotoxic cytokines and inflammatory mediators. |
| Astrocyte Reactivity | Modulation of astrocytic signaling to promote neuroprotective functions. | Enhanced glutamate (B1630785) uptake, release of neurotrophic factors. |
| Cytokine Signaling | Neutralization of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) with antibodies or small molecule inhibitors. | Attenuation of the inflammatory cascade and its damaging effects on neurons. |
| Chemokine Receptors | Blockade of chemokine receptors to reduce the recruitment of inflammatory cells. | Limitation of the spread and amplification of the inflammatory response. |
Antioxidant and Mitochondrial Protective Approaches
A significant component of Aβ-induced neurotoxicity is the generation of oxidative stress and subsequent mitochondrial dysfunction. jneurosci.org Aβ aggregates can increase the production of reactive oxygen species (ROS), leading to damage of cellular components, including lipids, proteins, and nucleic acids. Mitochondria are particularly vulnerable to oxidative damage, which can impair energy production and initiate apoptotic cell death pathways.
Antioxidant and mitochondrial protective strategies are designed to counteract these effects. This can involve the use of compounds that directly scavenge free radicals or agents that enhance the endogenous antioxidant defense systems of the cell. Mitochondria-targeted antioxidants are a particularly promising approach, as they can accumulate within the mitochondria and protect this vital organelle from Aβ-induced damage.
Table 4: Antioxidant and Mitochondrial Protective Strategies
| Strategy | Example | Mechanism |
| Direct ROS Scavenging | Vitamin E, Vitamin C, Coenzyme Q10 | Neutralization of free radicals, preventing cellular damage. |
| Mitochondria-Targeted Antioxidants | MitoQ, SkQ1 | Accumulation in mitochondria to protect against oxidative stress at its primary site of generation. |
| Enhancement of Endogenous Antioxidants | N-acetylcysteine (NAC) | Replenishment of glutathione (GSH), a major intracellular antioxidant. |
| Mitochondrial Biogenesis Stimulation | Resveratrol | Activation of pathways that promote the formation of new, healthy mitochondria. |
Modulation of Ion Channel Activity (Conceptual)
There is a growing body of evidence suggesting that Aβ peptides, including truncated forms, can disrupt cellular ion homeostasis by forming or interacting with ion channels in the neuronal membrane. pnas.org These Aβ-associated channels are often poorly regulated and can lead to an excessive influx of ions, particularly calcium (Ca2+), into the neuron. This calcium overload can trigger a number of neurotoxic events, including the activation of apoptotic pathways and excitotoxicity.
The conceptual approach of modulating ion channel activity aims to counteract this Aβ-induced disruption of ion homeostasis. This could involve the development of small molecules or peptides that block the Aβ-formed channels or that modulate the activity of other neuronal ion channels to compensate for the effects of Aβ. While direct evidence for ion channel formation by Aβ(11-40) is still an area of active research, the general principle of Aβ-membrane interaction and disruption of ion gradients is a key consideration for therapeutic development.
Table 5: Conceptual Approaches for Modulating Ion Channel Activity
| Approach | Target | Potential Outcome |
| Aβ Channel Blockade | Direct blocking of the pore formed by Aβ(11-40) oligomers. | Prevention of unregulated ion influx and restoration of ionic homeostasis. |
| Modulation of Voltage-Gated Calcium Channels | Antagonists of L-type or N-type calcium channels. | Reduction of excessive calcium entry triggered by Aβ-induced membrane depolarization. |
| Modulation of Potassium Channels | Agonists of potassium channels. | Hyperpolarization of the neuronal membrane, making it less susceptible to Aβ-induced excitotoxicity. |
| NMDA Receptor Antagonism | Non-competitive antagonists of the NMDA receptor. | Reduction of excitotoxic calcium influx that can be exacerbated by Aβ. |
Current Research Challenges and Future Directions for Beta Amyloid 11 40 Studies
Elucidating Precise Pathogenic Mechanisms of Beta-Amyloid (11-40) Oligomers and Fibrils
A primary challenge in the field is to unravel the specific ways in which Aβ(11-40) contributes to neurodegeneration. While it is known that Aβ(11-40) is abundant in the brains of AD patients, comprising up to 20% of the peptide content in plaques, its precise role is still being defined. mdpi.com Research indicates that Aβ(11-40) and its counterpart, Aβ(11-42), are generated through the β'-secretase processing pathway and their levels are often elevated in the brains of individuals with AD. mdpi.com
Initial in vitro studies have shown that Aβ(11-40) can form amyloid assemblies that bind to Thioflavin T more than twice as fast as the canonical Aβ(1-40) peptide under identical conditions. nih.gov This rapid aggregation propensity suggests a significant contribution to plaque formation. mdpi.com The structure of these aggregates is a key area of investigation. Recent solid-state NMR studies on pyroglutamated Aβ(11-40) (pE11-Aβ11–40) fibrils have revealed unique molecular features, including an intermolecular contact between residues Gly25 and Ile31, which is not consistent with the typical hairpin structural models of Aβ(1-40). acs.org This finding points towards a potentially distinct, more extended peptide structure within the fibril core, which could have significant implications for its stability and toxicity. acs.org
The neurotoxic effects of Aβ(11-40) are also an area of active inquiry. Soluble oligomeric forms of Aβ are widely considered to be the most potent neurotoxins. pnas.orgnih.gov While much of the research has focused on Aβ(1-42), the specific toxicity of Aβ(11-40) oligomers needs to be systematically characterized. For instance, it has been demonstrated that Aβ(11-40) can activate human glial cell lines, suggesting a role in neuroinflammation. mdpi.com Understanding how the structure of Aβ(11-40) oligomers and fibrils correlates with their ability to disrupt cellular processes, such as membrane integrity and calcium homeostasis, is a critical future direction. frontiersin.org
Table 1: Comparative Aggregation Properties of Aβ Peptides
| Peptide Variant | Relative Aggregation Rate | Key Structural Features of Fibrils |
|---|---|---|
| Aβ(1-40) | Baseline | Predominantly hairpin models. acs.org |
| Aβ(1-42) | Faster than Aβ(1-40) researchgate.net | Forms paranuclei that assemble into protofibrils. pnas.org |
Bridging In Vitro and In Vivo Findings in Beta-Amyloid (11-40) Research
Translating findings from simplified in vitro systems to the complex biological environment of a living organism is a persistent challenge in biomedical research. plos.org This is particularly true for Aβ studies, where the aggregation and toxicity of peptides can be influenced by a multitude of factors present in the brain that are absent in a test tube. frontiersin.org
For Aβ(11-40), in vitro studies have provided valuable initial insights into its rapid aggregation kinetics. nih.gov However, how this translates to plaque formation in the brain, which contains a complex mixture of lipids, proteins, and metal ions, remains to be fully understood. For instance, the interaction with metal ions like Cu2+ has been shown to influence fiber assembly for Aβ(11-40/42). nih.gov Furthermore, the neurotoxicity observed in cell culture, often at high peptide concentrations, must be validated in vivo where concentrations may be lower and clearance mechanisms are active. mdpi.com
A crucial future direction is the systematic comparison of Aβ(11-40) aggregates generated in vitro with those isolated from human brain tissue. Techniques like cryo-electron microscopy and solid-state NMR can be used to compare the structures of synthetic and brain-derived fibrils to determine their relevance. researchgate.netnih.gov Additionally, findings from in vitro toxicity studies must be tested in the specific Aβ(11-40)-producing animal models as they become available. This will help to confirm whether the mechanisms of toxicity observed in cultured cells, such as glial activation and free radical generation, are operative in the context of a living brain. mdpi.compnas.org
Identification of Novel Therapeutic Targets related to Beta-Amyloid (11-40) Pathology
The unique properties of Aβ(11-40) suggest that it may represent a novel therapeutic target. nih.gov Given its high abundance in plaques and rapid aggregation, strategies aimed at preventing its formation or promoting its clearance could be beneficial. mdpi.comnih.gov
One potential target is the β'-secretase enzyme responsible for the cleavage at position 11 of APP. Identifying and inhibiting this specific enzymatic activity could selectively reduce the production of Aβ(11-x) species. Another approach could be the development of immunotherapies, such as monoclonal antibodies, that specifically recognize and clear Aβ(11-40) oligomers and fibrils. This would require detailed epitope mapping to ensure specificity and avoid cross-reactivity with other Aβ forms or the parent APP. elifesciences.org
Furthermore, understanding the downstream signaling pathways activated by Aβ(11-40) could reveal new targets. aginganddisease.org For example, if Aβ(11-40) exerts its toxicity through specific cell surface receptors, blocking these receptors could mitigate its harmful effects. mdpi.com The development of small molecules that can inhibit the aggregation of Aβ(11-40) or modulate its conformation into non-toxic species is another promising avenue. mdpi.commdpi.com
Table 2: Potential Therapeutic Strategies Targeting Aβ(11-40)
| Therapeutic Approach | Specific Target/Mechanism | Rationale |
|---|---|---|
| Enzyme Inhibition | β'-secretase | Reduce the production of Aβ(11-40) at its source. |
| Immunotherapy | Aβ(11-40) specific oligomers/fibrils | Promote clearance of toxic Aβ(11-40) species from the brain. |
| Receptor Antagonism | Cell surface receptors for Aβ(11-40) | Block downstream neurotoxic signaling pathways. |
Understanding the Interplay between Beta-Amyloid (11-40) and Other Pathological Hallmarks
Alzheimer's disease is a multifactorial condition, and it is crucial to understand how Aβ(11-40) interacts with other key pathological features, particularly other Aβ peptides and the tau protein. nih.govmdpi.com The amyloid cascade hypothesis posits that Aβ accumulation triggers a cascade of events, including the hyperphosphorylation and aggregation of tau into neurofibrillary tangles (NFTs). nih.gov However, the specific role of different Aβ species in initiating this cascade is unclear.
Future research should investigate whether Aβ(11-40) has a distinct ability to seed the aggregation of other, more abundant Aβ species like Aβ(1-42). mdpi.com It is known that Aβ(11-x) peptides co-localize with Aβ(1-42) in plaque cores, suggesting a potential role in early plaque formation. mdpi.com Studies are also needed to determine if Aβ(11-40) has a differential effect on tau pathology compared to other Aβ peptides. There is evidence for a direct interaction and cross-seeding between Aβ and tau, and it is important to explore if the unique conformation of Aβ(11-40) fibrils enhances this pathological synergy. acs.orgjneurosci.org
Moreover, the interaction of Aβ(11-40) with neuroinflammatory cells like microglia and astrocytes warrants further investigation. The finding that Aβ(11-40) can activate glial cells suggests it may be a potent driver of the chronic inflammation observed in the AD brain. mdpi.com Elucidating these complex interactions will be essential for a comprehensive understanding of AD pathogenesis and for the development of effective, multi-targeted therapies. scirp.org
Q & A
Q. How is Beta-Amyloid (11-40) synthesized and characterized in laboratory settings?
Beta-Amyloid (11-40) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Post-synthesis, purification is performed via reverse-phase high-performance liquid chromatography (RP-HPLC), and identity is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For structural characterization, circular dichroism (CD) spectroscopy is employed to assess secondary structure (e.g., alpha-helix, beta-sheet) under varying solvent conditions . Experimental protocols should include detailed solvent preparation (e.g., hexafluoroisopropanol for disaggregation) and quality control metrics (e.g., >95% purity).
Q. What experimental models are used to study Beta-Amyloid (11-40) aggregation kinetics?
Aggregation studies often use thioflavin T (ThT) fluorescence assays to monitor fibril formation kinetics. Key parameters include peptide concentration (10–50 μM), buffer conditions (e.g., phosphate-buffered saline at pH 7.4), and temperature (37°C). Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to validate aggregate size and morphology . Control experiments must account for batch-to-batch variability in peptide preparation, as impurities can skew aggregation rates.
Q. How does Beta-Amyloid (11-40) interact with lipid bilayers in membrane disruption studies?
Model membranes, such as liposomes composed of DPPC (dipalmitoylphosphatidylcholine) or POPC (palmitoyloleoylphosphatidylcholine), are incubated with Beta-Amyloid (11-40). Membrane permeability is assessed via dye-leakage assays (e.g., calcein release) or electrophysiology (e.g., planar lipid bilayer systems). Surface plasmon resonance (SPR) quantifies binding affinity, while molecular dynamics (MD) simulations predict residue-specific interactions (e.g., hydrophobic residues 17–21 anchoring to lipid tails) .
Advanced Research Questions
Q. How do mutations like A21G in Beta-Amyloid (11-40) alter oligomerization pathways and membrane affinity?
The A21G mutation reduces aggregation propensity by destabilizing beta-sheet interactions and weakening lipid bilayer binding. Temperature replica exchange MD (T-REMD) simulations show that A21G increases conformational entropy, leading to shallower free energy minima and altered surface charge distribution. Experimental validation via CD spectroscopy and quartz crystal microbalance (QCM) confirms reduced fibril formation and membrane disruption compared to wild-type peptides . Researchers must reconcile computational predictions (e.g., altered hydrogen bonding networks) with biophysical data to resolve discrepancies.
Q. What methodologies are used to resolve structural heterogeneity in Beta-Amyloid (11-40) oligomers?
Cryo-electron microscopy (cryo-EM) at near-atomic resolution (≤3 Å) is critical for resolving oligomer conformations. Advanced NMR techniques, such as paramagnetic relaxation enhancement (PRE), map transient interactions in solution. For dynamic systems, single-molecule Förster resonance energy transfer (smFRET) tracks conformational changes in real time. Data interpretation requires integration of multiple techniques, as oligomer polydispersity complicates structural averaging .
Q. How do gamma-secretase-independent cleavage pathways generate Beta-Amyloid (11-40)?
Beta-Amyloid (11-40) can be produced via alternative proteases like meprin β or cathepsin B, bypassing gamma-secretase activity. Researchers use HEK293 cells transfected with APP mutants (e.g., lacking epsilon-cleavage sites) to isolate these pathways. Western blotting with N-terminal antibodies (e.g., targeting residue 11) and SILAC (stable isotope labeling by amino acids in cell culture) quantify cleavage efficiency. Contradictory findings on enzyme specificity require orthogonal validation using protease inhibitors and knockout models .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing Beta-Amyloid (11-40) aggregation data?
Aggregation curves (ThT fluorescence) are modeled using the Finke-Watzky two-step mechanism or logistic growth equations. Nonlinear regression tools (e.g., GraphPad Prism) fit parameters like lag time () and elongation rate (). For reproducibility, raw data (time-stamped fluorescence readings) and metadata (buffer composition, peptide lot) must be archived in standardized formats (e.g., .csv with README files). Open-source platforms like AmyloFit facilitate cross-study comparisons .
Q. How can researchers address contradictory findings in Beta-Amyloid (11-40) membrane interaction studies?
Contradictions often arise from variations in lipid composition (e.g., cholesterol content) or peptide:lipid ratios. Systematic reviews should include sensitivity analyses to identify critical variables. Collaborative efforts like the Amyloid Standardization Initiative propose reference materials (e.g., synthetic Aβ11-40 with certified aggregation states) to harmonize protocols. Meta-analyses using tools like RevMan can quantify effect sizes across studies .
Tables for Key Methodological Parameters
Table 1: Recommended Conditions for Beta-Amyloid (11-40) Aggregation Assays
| Parameter | Optimal Range | Instrumentation |
|---|---|---|
| Peptide Concentration | 10–50 μM | ThT fluorescence plate reader |
| Buffer pH | 7.4 ± 0.2 | pH meter with Tris buffer |
| Incubation Temperature | 37°C (physiological) | Thermomixer with orbital shaking |
| Quality Control | ≥95% purity (HPLC) | RP-HPLC with C18 column |
Table 2: Computational Tools for Beta-Amyloid (11-40) Structural Studies
| Tool | Application | Output Metrics |
|---|---|---|
| GROMACS | MD simulations | RMSD, hydrogen bond count |
| Rosetta | Peptide docking | Binding energy (ΔG) |
| CHARMM-GUI | Membrane system setup | Lipid bilayer thickness |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
